DY-46-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H22N6O5S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
6-methyl-4-oxo-3-(2-pyrrolidin-1-ylethyl)-N-(6-sulfamoyl-3-pyridinyl)furo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H22N6O5S/c1-12-15(17(26)23-13-4-5-14(21-10-13)31(20,28)29)16-18(30-12)22-11-25(19(16)27)9-8-24-6-2-3-7-24/h4-5,10-11H,2-3,6-9H2,1H3,(H,23,26)(H2,20,28,29) |
InChI 键 |
FAZNWIGAOYXZGW-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of DY-46-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). This document provides a comprehensive overview of the mechanism of action of this compound, including its direct inhibitory effects, cellular consequences, and potential as a therapeutic agent. Quantitative data from biochemical and cell-based assays are presented, along with detailed experimental protocols and visual representations of its mechanism and experimental workflows.
Core Mechanism of Action: Selective Inhibition of DNMT3A
This compound functions as a high-potency inhibitor of DNMT3A, a key enzyme responsible for de novo DNA methylation, a fundamental epigenetic modification.[1][2] Unlike nucleoside analogs, this compound is a non-nucleoside inhibitor, suggesting a mechanism that does not involve incorporation into the DNA strand. The inhibitory action of this compound is concentration-dependent.[1]
Biochemical assays have demonstrated the high selectivity of this compound for DNMT3A over other DNA methyltransferases, such as DNMT1 and DNMT3B, as well as the histone methyltransferase G9a.[1][2] This selectivity suggests a specific interaction with the DNMT3A enzyme, potentially within its catalytic pocket or an allosteric site.
Signaling Pathway
The primary signaling pathway affected by this compound is the epigenetic regulation of gene expression through DNA methylation. By inhibiting DNMT3A, this compound prevents the transfer of methyl groups to CpG islands in gene promoter regions. This leads to a reduction in DNA hypermethylation, a common epigenetic alteration in cancer that results in the silencing of tumor suppressor genes. The subsequent decrease in methylation can lead to the re-expression of these silenced genes, restoring their normal cellular functions, such as cell cycle control and apoptosis.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Target | IC50 (μM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3-fold |
| DNMT3B | 105 | 269-fold |
| G9a | >500 | >1282-fold |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (μM) |
| THP-1 | Acute Myeloid Leukemia | 0.7 |
| HCT116 | Colon Carcinoma | 0.3 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myeloid Leukemia | 0.5 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Peripheral Blood Mononuclear Cells (Non-cancerous) | 91 |
Cellular Effects
Treatment of cancer cells with this compound leads to significant biological consequences consistent with the inhibition of DNMT3A.
-
Inhibition of Cancer Cell Proliferation: As detailed in Table 2, this compound demonstrates potent anti-proliferative activity across a range of cancer cell lines.[1] Notably, it exhibits significantly lower cytotoxicity in non-cancerous peripheral blood mononuclear cells (PBMCs), indicating a potential therapeutic window.[1]
-
Reduction of DNMT3A Protein Levels: In HCT116 colon cancer cells, treatment with this compound at a concentration of 1 μM for 72 hours resulted in a discernible decrease in the protein levels of DNMT3A.[1]
-
Reactivation of Tumor Suppressor Genes: Corresponding with the decrease in DNMT3A levels, treatment with this compound led to the re-expression of the silenced tumor suppressor gene p53 in HCT116 cells.[1] This reactivation is a direct consequence of the reduced hypermethylation of the p53 promoter region.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the mechanism of action of this compound are provided below. While the specific protocols for the discovery of this compound were not available in the public domain, the following are generalized and widely accepted methods for such investigations.
In Vitro DNMT3A Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of DNMT3A by measuring the incorporation of a radiolabeled methyl group onto a DNA substrate.
Workflow:
References
DY-46-2: A Selective Non-Nucleoside Inhibitor of DNMT3A
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Epigenetic modifications, particularly DNA methylation, play a crucial role in gene regulation and are frequently dysregulated in various diseases, including cancer. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns.[1] DNMT3A, a de novo methyltransferase, is a key player in this process and has emerged as an attractive therapeutic target, especially in hematological malignancies.[1] This technical guide provides a comprehensive overview of DY-46-2, a novel, potent, and selective non-nucleoside inhibitor of DNMT3A.
This compound was identified through a multistep structure-based virtual screening and subsequent in vitro bioassays.[1] It represents a promising chemical scaffold for the further development of DNMT3A-targeted therapies.[1] This document summarizes its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | Selectivity vs. DNMT3A | Reference |
| DNMT3A | 0.39 ± 0.23 | - | [1] |
| DNMT1 | 13.0 | 33.3-fold | [1] |
| DNMT3B | 105 | 269-fold | [1] |
| G9a | >500 | >1282-fold | [1] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| THP-1 | Acute Monocytic Leukemia | 0.7 | [2] |
| HCT116 | Colorectal Carcinoma | 0.3 | [2] |
| U937 | Histiocytic Lymphoma | 0.7 | [2] |
| K562 | Chronic Myelogenous Leukemia | 0.5 | [2] |
| A549 | Lung Carcinoma | 2.1 | [2] |
| DU145 | Prostate Carcinoma | 1.7 | [2] |
| PBMC | Peripheral Blood Mononuclear Cells | 91 | [2] |
Mechanism of Action
This compound is a non-nucleoside inhibitor that is believed to occupy both the S-adenosyl-L-methionine (SAM) cofactor-binding pocket and the cytosine-binding pocket of DNMT3A.[1] This dual occupancy is thought to contribute to its high potency and selectivity. In cellular contexts, treatment with this compound has been shown to decrease the protein levels of DNMT3A and lead to the re-expression of silenced tumor suppressor genes, such as p53, in HCT116 cells.[2]
Signaling Pathways
DNMT3A is implicated in various signaling pathways that are crucial for cancer development and progression. The inhibition of DNMT3A by this compound can potentially modulate these pathways.
Experimental Protocols
The following are generalized protocols for key experiments typically used to characterize DNMT3A inhibitors like this compound. For specific details, it is recommended to consult the primary literature.
In Vitro DNMT3A Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a DNA substrate by DNMT3A.
Materials:
-
Recombinant human DNMT3A enzyme
-
DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide)
-
³H-SAM
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM EDTA, 1 mM DTT, 50% glycerol)
-
This compound or other test compounds
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, DNA substrate, and recombinant DNMT3A enzyme.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., 2N HCl).
-
Spot the reaction mixture onto a filter paper or membrane.
-
Wash the filter paper extensively to remove unincorporated ³H-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., HCT116, THP-1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for p53 Expression
This technique is used to detect changes in the protein levels of p53 in cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against p53
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HCT116 cells with this compound (e.g., 1 µM for 72 hours).[2]
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Experimental and Logical Workflows
The discovery and characterization of a selective DNMT3A inhibitor like this compound typically follow a structured workflow.
In Vivo Studies
As of the current literature review, no specific in vivo efficacy, pharmacokinetic, or toxicology data for this compound has been publicly reported. Such studies are a critical next step in the preclinical development of this compound.
Conclusion
This compound is a potent and highly selective non-nucleoside inhibitor of DNMT3A with significant anti-proliferative activity in various cancer cell lines. Its mechanism of action, involving the dual occupancy of the SAM and cytosine binding pockets, provides a strong rationale for its further development. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel DNMT3A inhibitors. Future in vivo studies will be essential to validate its therapeutic potential.
References
DY-46-2: A Technical Overview of a Novel, Selective DNMT3A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modifications are central to gene regulation and their dysregulation is a hallmark of numerous diseases, including cancer. DNA methyltransferases (DNMTs), which catalyze the methylation of DNA, have emerged as critical therapeutic targets. This document provides a detailed technical overview of the discovery and preclinical development of DY-46-2, a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). This compound was identified through a systematic, structure-based virtual screening process and has demonstrated significant anti-proliferative activity in various cancer cell lines with low cytotoxicity in normal cells. Its discovery offers a promising new scaffold for the development of targeted epigenetic therapies.
Introduction to DNMT3A as a Therapeutic Target
DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression. The DNA methyltransferase (DNMT) family of enzymes, including DNMT1, DNMT3A, and DNMT3B, are responsible for establishing and maintaining DNA methylation patterns.[1][2] DNMT3A is particularly significant as it is one of the major enzymatically active mammalian DNMTs and is considered an attractive therapeutic target, especially in the context of hematological malignancies where its mutations are prevalent.[1][2] The development of small molecule inhibitors that can selectively target DNMT isoforms is a key objective in cancer therapy to reactivate silenced tumor suppressor genes.[1][3]
The Discovery of this compound
The identification of this compound was the result of a multi-step, structure-based virtual screening campaign designed to find novel inhibitors of DNMT3A.[2] This computational approach, followed by in vitro biological assays, led to the discovery of a promising scaffold compound, DY-46, which was further optimized to yield this compound.[1][2]
Discovery Workflow
The discovery process began with a large-scale virtual screening to identify compounds that could potentially bind to the active site of DNMT3A. This was followed by a series of filtering and scoring steps to narrow down the candidates. Promising hits were then subjected to in vitro testing, leading to the identification of the lead compound DY-46, which was subsequently refined to create the more potent and selective this compound.
References
An In-depth Technical Guide to DY-46-2: A Potent and Selective DNMT3A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY-46-2 is a novel, non-nucleoside small molecule inhibitor of DNA methyltransferase 3A (DNMT3A), an enzyme critically involved in the epigenetic regulation of gene expression. Aberrant DNMT3A activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound demonstrates high potency and selectivity for DNMT3A, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound, intended to support further research and drug development efforts.
Chemical and Physical Properties
This compound is a white to off-white solid. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(6-sulfamoylpyridin-3-yl)-3-(2-(pyrrolidin-1-yl)ethyl)-4-oxo-3,4-dihydro-2H-furo[3,2-d]pyrimidine-5-carboxamide |
| CAS Number | 1105110-83-5 |
| Molecular Formula | C₁₉H₂₂N₆O₅S |
| Molecular Weight | 446.48 g/mol |
| SMILES String | O=C(C1=C(C)OC(N=CN2CCN3CCCC3)=C1C2=O)NC4=CC=C(S(=O)(N)=O)N=C4 |
| Solubility | Soluble in DMSO |
Biological Activity
This compound is a highly potent and selective inhibitor of DNMT3A. Its inhibitory activity has been characterized against various enzymes and cancer cell lines.
Enzymatic Inhibition
The inhibitory activity of this compound against DNMT3A and other methyltransferases is presented below, highlighting its selectivity.
| Enzyme | IC₅₀ (μM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39[1] | - |
| DNMT1 | 13.0[1] | ~33-fold |
| DNMT3B | 105[1] | ~269-fold |
| G9a | >500[1] | >1280-fold |
Cell-Based Activity
This compound exhibits potent anti-proliferative activity against a range of human cancer cell lines, with significantly lower cytotoxicity observed in normal peripheral blood mononuclear cells (PBMCs).
| Cell Line | Cancer Type | IC₅₀ (μM) |
| HCT116 | Colon Carcinoma | 0.3[1] |
| K562 | Chronic Myelogenous Leukemia | 0.5[1] |
| THP-1 | Acute Monocytic Leukemia | 0.7[1] |
| U937 | Histiocytic Lymphoma | 0.7[1] |
| DU145 | Prostate Carcinoma | 1.7[1] |
| A549 | Lung Carcinoma | 2.1[1] |
| PBMC | Normal Blood Cells | 91[1] |
Mechanism of Action
This compound exerts its anti-cancer effects through the selective inhibition of DNMT3A. This inhibition leads to the demethylation of promoter regions of tumor suppressor genes that were epigenetically silenced, thereby reactivating their expression. One of the key reactivated tumor suppressor genes is p53.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound mediates its effects.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Target Validation
The validation of DNMT3A as the target of this compound and the subsequent cellular effects can be investigated using a workflow involving enzymatic assays, cell viability studies, and protein expression analysis.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the biological activity of this compound.
In Vitro DNMT Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against DNMT enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human DNMT enzyme (e.g., DNMT3A/3L complex), a suitable DNA substrate (e.g., poly(dI-dC)), and S-[methyl-³H]-adenosyl-L-methionine (SAM) in assay buffer.
-
Compound Addition: Add varying concentrations of this compound (typically in DMSO, with the final DMSO concentration kept constant across all wells) to the reaction mixture. Include a positive control (a known DNMT inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the methylation reaction to proceed.
-
Termination and Measurement: Terminate the reaction and capture the methylated DNA onto filter paper. Wash the filters to remove unincorporated [³H]-SAM. Measure the radioactivity of the incorporated methyl groups using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log-concentration of this compound.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as DNMT3A and p53, in cell lysates.
-
Cell Lysis: Treat cells with this compound for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a polyacrylamide gel and running an electric current (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-DNMT3A or anti-p53).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using an imaging system to visualize the protein bands. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a promising preclinical candidate with high potency and selectivity for DNMT3A. Its ability to reactivate tumor suppressor pathways through epigenetic modulation provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. The data and protocols presented in this guide offer a foundational resource for researchers in the field of oncology and drug development.
References
The Role of DY-46-2 in Epigenetic Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modifications are critical regulators of gene expression and cellular function, with aberrant changes being a hallmark of numerous diseases, including cancer. DNA methyltransferases (DNMTs) are key enzymes in this regulatory landscape, and their inhibition has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of DY-46-2, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). We will delve into its mechanism of action, present quantitative data on its inhibitory activity and cellular effects, provide detailed experimental protocols for its characterization, and visualize its impact on epigenetic signaling pathways.
Introduction to this compound and its Target: DNMT3A
DNA methylation, the addition of a methyl group to the C5 position of cytosine, is a fundamental epigenetic mark that plays a crucial role in gene silencing and the maintenance of genomic stability.[1] In mammals, this process is carried out by a family of DNA methyltransferases, including DNMT1, DNMT3A, and DNMT3B.[2] While DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, DNMT3A and DNMT3B are considered de novo methyltransferases that establish new methylation patterns during development and in response to cellular signals.[2][3]
Dysregulation of DNMT activity is frequently observed in cancer, leading to the hypermethylation and silencing of tumor suppressor genes.[1][4] Consequently, the development of DNMT inhibitors has been a major focus of anti-cancer drug discovery.[2]
This compound is a novel, non-nucleoside small molecule inhibitor that has demonstrated high potency and selectivity for DNMT3A.[5][6] Its development offers a promising tool for both basic research into the specific roles of DNMT3A and as a potential therapeutic agent. This guide will explore the technical details of this compound's function and provide practical information for its use in a research setting.
Quantitative Data on this compound Activity
The efficacy and selectivity of a pharmacological inhibitor are defined by its quantitative inhibitory concentrations. The following tables summarize the key in vitro and cellular activity data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | Selectivity vs. DNMT3A | Reference |
| DNMT3A | 0.39 | - | [5][6] |
| DNMT1 | 13.0 | 33.3-fold | [5][6] |
| DNMT3B | 105 | 269-fold | [5][6] |
| G9a (Histone Methyltransferase) | >500 | >1282-fold | [5][6] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| THP-1 | Acute Myeloid Leukemia | 0.7 | [5] |
| HCT116 | Colorectal Carcinoma | 0.3 | [5] |
| U937 | Histiocytic Lymphoma | 0.7 | [5] |
| K562 | Chronic Myelogenous Leukemia | 0.5 | [5] |
| A549 | Lung Carcinoma | 2.1 | [5] |
| DU145 | Prostate Carcinoma | 1.7 | [5] |
| PBMC (Peripheral Blood Mononuclear Cells) | Non-cancerous | 91 | [5] |
Mechanism of Action and Cellular Effects
This compound exerts its effects by directly inhibiting the enzymatic activity of DNMT3A.[5] This inhibition leads to a reduction in DNA methylation, particularly at promoter regions of genes that are aberrantly silenced in cancer. The demethylation of these promoters can lead to the re-expression of tumor suppressor genes, thereby inducing anti-cancer effects such as cell cycle arrest and apoptosis.[5]
A key downstream effect of this compound treatment is the re-activation of the p53 tumor suppressor pathway. In HCT116 cells, treatment with 1 μM this compound for 72 hours resulted in a decrease in DNMT3A protein levels and a corresponding increase in the expression of p53.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound. These are representative protocols and may require optimization for specific experimental conditions.
In Vitro DNMT Activity Assay (Colorimetric)
This protocol is adapted from commercially available DNMT activity assay kits.
Objective: To determine the IC50 of this compound against DNMT3A.
Materials:
-
Recombinant human DNMT3A enzyme
-
This compound
-
DNMT Assay Buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate-coated 96-well plate
-
Capture Antibody (anti-5-methylcytosine)
-
Detection Antibody (HRP-conjugated)
-
Developer Solution (TMB substrate)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DNMT Assay Buffer. The final concentrations should span the expected IC50 range (e.g., 0.01 μM to 100 μM). Include a vehicle control (DMSO).
-
Enzyme Reaction:
-
To each well of the DNA substrate-coated plate, add 45 μL of a master mix containing DNMT Assay Buffer, SAM, and recombinant DNMT3A enzyme.
-
Add 5 μL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 60-90 minutes to allow for the methylation reaction.
-
-
Detection:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 50 μL of the Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 50 μL of the Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
Wash the wells five times with 1X Wash Buffer.
-
Add 100 μL of Developer Solution to each well and incubate in the dark for 5-15 minutes, or until a blue color develops.
-
Add 100 μL of Stop Solution to each well to stop the reaction. The color will change to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the anti-proliferative effects of a compound on cultured cells.
Objective: To determine the IC50 of this compound in a cancer cell line (e.g., HCT116).
Materials:
-
HCT116 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT116 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 μL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 μL of solubilization solution to each well.
-
Incubate the plate at 37°C for 4-18 hours, or until the formazan (B1609692) crystals are completely dissolved.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for DNMT3A and p53
This protocol is used to detect changes in protein expression levels following treatment with this compound.
Objective: To assess the effect of this compound on DNMT3A and p53 protein levels in HCT116 cells.
Materials:
-
HCT116 cells
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-DNMT3A, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 1 μM) or vehicle control for 72 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DNMT3A, p53, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the protein levels of DNMT3A and p53 to the loading control.
-
Visualization of this compound's Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a general workflow for its in vitro characterization.
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable research tool for investigating the specific roles of DNMT3A in epigenetic regulation and disease. Its high potency and selectivity make it a superior probe compared to less specific DNMT inhibitors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies. Further investigation into the full range of genes regulated by DNMT3A and the broader cellular consequences of its inhibition with this compound will undoubtedly provide deeper insights into the epigenetic control of cellular processes and may pave the way for novel therapeutic strategies in oncology and other diseases with epigenetic underpinnings.
References
- 1. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. The de novo DNA methyltransferase DNMT3A in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Gene Expression Changes with DY-46-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY-46-2 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in establishing and maintaining DNA methylation patterns that are crucial for gene expression regulation.[1][2][3] Aberrant DNMT3A activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[4] This technical guide provides an in-depth overview of the core methodologies used to investigate the gene expression changes induced by this compound. We present detailed experimental protocols, data interpretation guidelines, and visualizations of the underlying molecular pathways to empower researchers in their exploration of this promising epigenetic modulator.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for DNMT3A.[1][2][3] By inhibiting DNMT3A, this compound can lead to the demethylation of CpG islands in gene promoter regions, subsequently reactivating the expression of silenced tumor suppressor genes.[1][3] A notable example is the reactivation of the p53 tumor suppressor protein, a critical regulator of cell cycle arrest and apoptosis.[1][3] This guide will explore the molecular consequences of this compound treatment in cancer cell lines, focusing on its impact on gene expression and associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity vs. DNMT1 | Selectivity vs. DNMT3B |
| DNMT3A | 0.39[1][2] | 33.3-fold[2] | 269-fold[2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.3[1] |
| K562 | Chronic Myelogenous Leukemia | 0.5[1] |
| THP-1 | Acute Monocytic Leukemia | 0.7[1] |
| U937 | Histiocytic Lymphoma | 0.7[1] |
| DU145 | Prostate Carcinoma | 1.7[1] |
| A549 | Lung Carcinoma | 2.1[1] |
Table 3: Hypothetical Gene Expression Changes in HCT116 Cells Treated with 1 µM this compound for 72h (RNA-Sequencing Data)
| Gene | Function | Log2 Fold Change | p-value |
| TP53 | Tumor Suppressor | +2.5 | < 0.01 |
| CDKN1A (p21) | Cell Cycle Inhibitor | +3.1 | < 0.01 |
| BAX | Pro-apoptotic Protein | +2.8 | < 0.01 |
| PUMA (BBC3) | Pro-apoptotic Protein | +2.2 | < 0.01 |
| DNMT3A | DNA Methyltransferase | -1.5 | < 0.05 |
| CCND1 (Cyclin D1) | Cell Cycle Regulator | -2.0 | < 0.01 |
| BCL2 | Anti-apoptotic Protein | -1.8 | < 0.01 |
Note: This data is hypothetical and for illustrative purposes, as specific RNA-sequencing data for this compound was not publicly available.
Signaling Pathways Modulated by this compound
Treatment with this compound leads to the inhibition of DNMT3A, resulting in the hypomethylation of promoter regions of key tumor suppressor genes. This reactivates their expression and triggers downstream signaling cascades, most notably the p53 signaling pathway.
Caption: this compound inhibits DNMT3A, leading to p53 reactivation and downstream effects.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the impact of this compound on gene and protein expression, as well as cell proliferation.
Cell Culture and this compound Treatment
-
Cell Line Maintenance : Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C.
-
Treatment : Seed cells at a density of 2 x 10^5 cells/well in a 6-well plate. After 24 hours, treat the cells with the desired concentration of this compound (e.g., 1 µM) or DMSO as a vehicle control.
Caption: General workflow for cell culture and this compound treatment.
Western Blot Analysis
This protocol details the detection of DNMT3A and p53 protein levels.
-
Protein Extraction : Lyse the treated cells with RIPA buffer containing protease inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE : Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against DNMT3A (1:1000), p53 (1:1000), and β-actin (1:5000) as a loading control.
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression of target genes.
-
RNA Extraction : Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers (see Table 4).
-
Thermal Cycling : Perform the qPCR on a real-time PCR system with the following conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Data Analysis : Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
Table 4: Primer Sequences for qRT-PCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TP53 | GAGGTTGGCTCTGACTGTACC | TCCGTCCCAGTAGATTACCAC |
| CDKN1A | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC |
| DNMT3A | ATGAAGCGCCTCAAGGAGAG | GCTGAACACCAGAAGGGTTG |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Cell Proliferation Assay (MTT Assay)
This protocol measures the anti-proliferative effect of this compound.
-
Cell Seeding : Seed 5,000 cells/well in a 96-well plate.
-
Treatment : After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation : Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Investigating Global Gene Expression: RNA-Sequencing Workflow
To obtain a comprehensive understanding of the transcriptomic changes induced by this compound, RNA-sequencing (RNA-seq) is the recommended method.
Caption: A standard workflow for an RNA-sequencing experiment.
Conclusion
This compound represents a promising avenue for epigenetic therapy by selectively targeting DNMT3A. The methodologies outlined in this guide provide a robust framework for researchers to investigate the molecular mechanisms of this compound, particularly its impact on gene expression. By combining quantitative assays with global transcriptomic analysis, a comprehensive understanding of this compound's effects on cancer cells can be achieved, paving the way for its further development as a therapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
The DNMT3A Inhibitor DY-46-2: A Technical Overview of its Effects on DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-nucleoside small molecule inhibitor, DY-46-2, and its targeted effects on DNA methylation patterns. This compound has been identified as a potent and highly selective inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in establishing de novo DNA methylation patterns.[1] Dysregulation of DNMT3A is implicated in various pathologies, particularly cancer, making it a compelling target for therapeutic intervention. This document summarizes the known quantitative data, outlines detailed experimental protocols for its study, and visualizes its mechanism of action and potential downstream effects.
Core Compound Activity
This compound is a novel, non-nucleoside inhibitor of DNMT3A.[2] It was discovered through a multistep structure-based virtual screening and subsequent in vitro bioassays.[1] The compound is a derivative of the DY-46 scaffold, which was identified for its ability to occupy both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket of DNMT3A.[1]
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been quantified against several DNA and histone methyltransferases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (µM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39 ± 0.23 | - |
| DNMT1 | 13.0 | 33.3-fold |
| DNMT3B | 105 | 269-fold |
| G9a (Histone Methyltransferase) | >500 | >1282-fold |
Table 1: In vitro inhibitory activity and selectivity of this compound against various methyltransferases.[1]
Effects on Cancer Cell Proliferation
This compound has demonstrated significant anti-proliferative effects across a range of human cancer cell lines. The IC50 values for cell viability after 72 hours of treatment are presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.3 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| U937 | Histiocytic Lymphoma | 0.7 |
| DU145 | Prostate Carcinoma | 1.7 |
| A549 | Lung Carcinoma | 2.1 |
| PBMC (Peripheral Blood Mononuclear Cells) | Non-cancerous | 91 |
Table 2: Anti-proliferative activity of this compound in various human cancer cell lines and peripheral blood mononuclear cells (PBMCs).[2]
Mechanism of Action and Effects on Gene Expression
This compound exerts its effects by directly inhibiting the enzymatic activity of DNMT3A. This inhibition leads to a reduction in DNA methylation, which can, in turn, reactivate the expression of silenced genes, such as tumor suppressors.
A key finding is that treatment of HCT116 colon cancer cells with 1 µM this compound for 72 hours leads to a decrease in DNMT3A protein levels and a corresponding reactivation of the silenced tumor suppressor gene, p53.[2]
Logical Relationship of this compound Action
Experimental Protocols
The following are representative protocols for key experiments to study the effects of this compound. These are generalized procedures and may require optimization for specific experimental conditions.
In Vitro DNMT3A Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against DNMT3A.
Materials:
-
Recombinant human DNMT3A
-
This compound
-
S-adenosyl-L-[methyl-3H]-methionine
-
DNA substrate (e.g., poly(dI-dC))
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM EDTA, 5 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, DNA substrate, and S-adenosyl-L-[methyl-3H]-methionine.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding recombinant DNMT3A.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid.
-
Transfer the mixture to a filter plate and wash to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.[3][4][5]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Western Blot for DNMT3A and p53
This protocol is for detecting changes in protein levels of DNMT3A and p53 in cells treated with this compound.[6][7][8]
Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-DNMT3A, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HCT116 cells with this compound (e.g., 1 µM for 72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Experimental Workflow for Assessing this compound Effects
Potential Signaling Pathway Interactions
While specific studies on the global signaling effects of this compound are not yet available, the inhibition of DNMT3A is known to have broader implications for cellular signaling. The reactivation of tumor suppressor genes like p53 can trigger a cascade of downstream events.
Potential Downstream Signaling of DNMT3A Inhibition
Conclusion
This compound is a promising, highly potent, and selective non-nucleoside inhibitor of DNMT3A. Its ability to induce anti-proliferative effects in cancer cells and reactivate tumor suppressor gene expression underscores its therapeutic potential. Further research into its effects on global DNA methylation patterns and its impact on a wider range of cellular signaling pathways will be crucial for its continued development as a potential anti-cancer agent. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in investigating the biological activities of this compound and other selective DNMT3A inhibitors.
References
- 1. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
DY-46-2: A Promising Non-Nucleoside DNMT3A Inhibitor for Hematological Malignancy Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methyltransferase 3A (DNMT3A) is a critical enzyme in the epigenetic regulation of gene expression, and its mutation or overexpression is frequently implicated in the pathogenesis of various hematological malignancies, including acute myeloid leukemia (AML).[1] DY-46-2 has emerged as a potent and highly selective non-nucleoside inhibitor of DNMT3A, demonstrating significant potential as a therapeutic agent and a valuable tool for research in this field. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, effects on cancer cell lines, proposed mechanism of action, and detailed experimental protocols for its investigation.
Introduction to this compound
This compound is a novel, non-nucleoside small molecule inhibitor of DNA methyltransferase 3A (DNMT3A).[2] Its development was the result of a multistep structure-based virtual screening and subsequent in vitro bioassays aimed at identifying potent and selective inhibitors of DNMT3A.[2] Due to the significant role of aberrant DNA methylation in the development of hematological malignancies, targeting DNMT3A with specific inhibitors like this compound presents a promising therapeutic strategy.[1]
Quantitative Data: Inhibitory Activity and Cellular Effects
This compound exhibits high potency and selectivity for DNMT3A over other DNA methyltransferases and the histone methyltransferase G9a. Its efficacy has been demonstrated in various cancer cell lines, with a notable activity against hematological malignancy cell lines.
Table 1: In Vitro Inhibitory Activity of this compound Against Methyltransferases
| Enzyme | IC50 (μM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3-fold |
| DNMT3B | 105 | 269-fold |
| G9a | >500 | >1282-fold |
| Data sourced from MedchemExpress and a 2022 study published in the European Journal of Medicinal Chemistry.[3][4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| HCT116 | Colorectal Carcinoma | 0.3 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | 91 |
| Data compiled from MedchemExpress.[2][3] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of DNMT3A. This leads to a reduction in DNMT3A protein levels and subsequent hypomethylation of DNA.[2] A key consequence of this is the reactivation of tumor suppressor genes that were silenced by hypermethylation. A notable example is the re-expression of the p53 tumor suppressor protein.[2]
Furthermore, bioinformatics analyses of AML patients with DNMT3A mutations have implicated the PI3K-Akt signaling pathway as being significantly affected. While direct experimental evidence linking this compound to the PI3K-Akt pathway is still emerging, the known interplay between epigenetic regulators and major cancer signaling pathways suggests this is a plausible avenue for its mechanism of action. Inhibition of DNMT3A by this compound may lead to the re-expression of negative regulators of the PI3K-Akt pathway, thereby inhibiting its pro-survival and proliferative signals.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in hematological malignancy research. These are based on established methodologies and can be adapted for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in hematological cancer cell lines.
Materials:
-
Hematological cancer cell lines (e.g., THP-1, U937, K562)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 to 100 µM.[3] A vehicle control (DMSO) should be included.
-
Add 100 µL of the diluted this compound or vehicle to the respective wells.
-
Incubate for 24, 48, or 72 hours.[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
References
- 1. DNMT3A in haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Mouse Model of DNMT3A-Associated Hematologic Malignancy - Margaret Goodell [grantome.com]
- 4. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of DY-46-2: A Selective Non-Nucleoside DNMT3A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for DY-46-2, a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A). DNA methyltransferases are crucial epigenetic regulators, and their dysregulation is a hallmark of various cancers, making them attractive therapeutic targets.[1] this compound has emerged from structure-based virtual screening as a promising candidate for cancer therapy, particularly in hematological malignancies where DNMT3A is frequently implicated.[1]
Core Mechanism of Action
This compound functions as a highly selective inhibitor of DNMT3A, an enzyme responsible for de novo DNA methylation.[1] By inhibiting DNMT3A, this compound is proposed to prevent the methylation and subsequent silencing of tumor suppressor genes (TSGs). The reactivation of these silenced genes, such as p53, can restore cellular mechanisms that control proliferation and lead to cancer cell death.[2] Its non-nucleoside structure distinguishes it from older classes of DNMT inhibitors, potentially offering a different safety and efficacy profile.
Quantitative Data: In Vitro Activity
The in vitro profile of this compound demonstrates its potency and selectivity against DNMT3A and its anti-proliferative effects across various cancer cell lines.
Table 1: Enzymatic Inhibition Profile
| Target Enzyme | IC50 (µM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3-fold |
| DNMT3B | 105 | 269-fold |
| G9a | >500 | >1282-fold |
| Data sourced from multiple references.[1][2] |
Table 2: Anti-Proliferative Activity in Human Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.3 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| U937 | Histiocytic Lymphoma | 0.7 |
| DU145 | Prostate Carcinoma | 1.7 |
| A549 | Lung Carcinoma | 2.1 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | 91 |
| Data sourced from multiple references.[2] |
Experimental Protocols
While the full, detailed protocols are proprietary to the original research publication, the following methodologies can be inferred for the key in vitro experiments based on the provided data.
Enzymatic Inhibition Assay
This assay is designed to determine the concentration of this compound required to inhibit the activity of methyltransferase enzymes by 50% (IC50).
-
Enzyme Preparation : Recombinant human DNMT1, DNMT3A, DNMT3B, and G9a enzymes are purified.
-
Reaction Mixture : A reaction buffer is prepared containing the specific enzyme, a DNA substrate (for DNMTs) or histone substrate (for G9a), and the methyl donor S-adenosylmethionine (SAM), typically radiolabeled (e.g., ³H-SAM).
-
Inhibitor Addition : this compound is serially diluted to a range of concentrations (e.g., 0.1 µM to 100 µM) and added to the reaction mixtures.[2] A control with no inhibitor (vehicle, e.g., DMSO) is included.
-
Incubation : The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for the methylation reaction to occur.
-
Quantification : The amount of radiolabeled methyl group transferred to the substrate is quantified. This is typically done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability / Anti-Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cells.
-
Cell Culture : Human cancer cell lines (e.g., HCT116, K562) and normal cells (PBMCs) are cultured in appropriate media and conditions.
-
Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : this compound is added to the wells at various concentrations.
-
Incubation : The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
Viability Assessment : A cell viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Data Acquisition : The absorbance or luminescence is read using a plate reader.
-
IC50 Calculation : The results are used to generate dose-response curves, from which the IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay of DY-46-2 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DY-46-2 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in epigenetic regulation.[1][2] Aberrant DNA methylation patterns are a hallmark of cancer, often leading to the silencing of tumor suppressor genes. By inhibiting DNMT3A, this compound can induce changes in gene expression, leading to the inhibition of cancer cell proliferation and induction of apoptosis. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound selectively inhibits the catalytic activity of DNMT3A, leading to a decrease in DNA methylation. This epigenetic modification can result in the re-expression of silenced tumor suppressor genes, such as p53.[1] The reactivation of p53 and other tumor suppressors can trigger cell cycle arrest and apoptosis in cancer cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| Enzymatic Activity | ||
| DNMT3A | 0.39 | Potent and selective inhibition.[1][2] |
| DNMT1 | 13.0 | ~33-fold selectivity over DNMT1.[1][2] |
| DNMT3B | 105 | ~269-fold selectivity over DNMT3B.[1][2] |
| G9a | >500 | High selectivity against this histone methyltransferase.[1][2] |
| Cell Viability (72h incubation) | Determined by MTT assay.[1] | |
| THP-1 (Acute myeloid leukemia) | 0.7 | |
| HCT116 (Colon carcinoma) | 0.3 | |
| U937 (Histiocytic lymphoma) | 0.7 | |
| K562 (Chronic myelogenous leukemia) | 0.5 | |
| A549 (Lung carcinoma) | 2.1 | |
| DU145 (Prostate carcinoma) | 1.7 | |
| PBMC (Peripheral blood mononuclear cells) | 91 | Low cytotoxicity in non-tumoral cells.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Read the absorbance at 590 nm with a reference wavelength of 620 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 400 µL of PBS. While vortexing, slowly add 1 mL of ice-cold 70% ethanol and incubate on ice for at least 30 minutes.[4]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[4]
-
Staining: Resuspend the cell pellet in 400 µL of PI staining solution containing RNase A.[4]
-
Incubation: Incubate for 5-10 minutes at room temperature.[4]
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the protein expression of DNMT3A and its downstream target, p53.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-DNMT3A, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNMT3A, p53, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Capture the signal using an imaging system.
Signaling Pathway
References
Application Notes and Protocols: DY-46-2 in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A).[1] DNMTs are a family of enzymes crucial for establishing and maintaining DNA methylation patterns, which play a significant role in gene expression regulation. In various cancers, including colorectal cancer, aberrant DNA methylation contributes to the silencing of tumor suppressor genes. The HCT116 human colorectal carcinoma cell line is a widely used model in cancer research. This document provides detailed application notes and protocols for determining the effective concentration of this compound in HCT116 cells for various cellular assays.
Mechanism of Action
This compound exhibits its anticancer effects by inhibiting DNMT3A, leading to the demethylation and subsequent re-expression of silenced tumor suppressor genes. A key target of this pathway is the tumor suppressor protein p53. In HCT116 cells, treatment with this compound has been shown to decrease DNMT3A protein levels and lead to the reactive expression of p53.[1] This reactivation of p53 signaling can induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the effective concentrations and key enzymatic inhibition data for this compound.
Table 1: In Vitro Efficacy of this compound in HCT116 Cells
| Parameter | Cell Line | Value | Incubation Time | Reference |
| IC50 (Cell Viability) | HCT116 | 0.3 µM | 24, 48, and 72 h | [1] |
| Effective Concentration (Western Blot) | HCT116 | 1 µM | 72 h | [1] |
Table 2: In Vitro Enzymatic Inhibition of this compound
| Target Enzyme | IC50 Value | Reference |
| DNMT3A | 0.39 µM | [1] |
| DNMT1 | 13.0 µM | [1] |
| DNMT3B | 105 µM | [1] |
| G9a | >500 µM | [1] |
Signaling Pathway
The proposed signaling pathway for this compound in HCT116 cells is depicted below. This compound inhibits DNMT3A, leading to reduced DNA methylation. This, in turn, allows for the re-expression of tumor suppressor genes like p53. Activated p53 can then trigger downstream pathways leading to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway of this compound in HCT116 cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on HCT116 cells.
Cell Culture
HCT116 cells should be maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on HCT116 cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment with this compound.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.3, 1, and 3 µM, based on the IC50 value). Include a vehicle control.
-
Incubate for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on the cell cycle distribution of HCT116 cells.
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Protocol:
-
Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.3, 1, and 3 µM). Include a vehicle control.
-
Incubate for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the protein levels of DNMT3A and p53 following treatment with this compound.
Protocol:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 1 µM this compound for 72 hours.[1]
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against DNMT3A, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
These application notes provide a comprehensive guide for investigating the effects of the DNMT3A inhibitor this compound on HCT116 colorectal cancer cells. The provided protocols for assessing cell viability, apoptosis, cell cycle, and protein expression will enable researchers to effectively characterize the cellular response to this compound. The suggested concentration ranges, based on the known IC50 value and effective concentrations from preliminary studies, serve as a solid starting point for detailed investigations into the therapeutic potential of this compound.
References
Application Notes and Protocols for Preparing DY-46-2 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of DY-46-2, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), using dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1][2] This document includes essential information on the physicochemical properties of this compound, recommended safety precautions, and a step-by-step guide to preparing a 10 mM stock solution. Additionally, it outlines the mechanism of action of this compound and its potential applications in cancer research and epigenetics.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for DNMT3A, an enzyme crucial for establishing de novo DNA methylation patterns.[1][2] Dysregulation of DNMT3A activity is implicated in various diseases, particularly in cancer, making it a significant target for therapeutic development.[3] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. DMSO is the recommended solvent for this compound due to its ability to dissolve the compound at high concentrations.[1][4] This document serves as a comprehensive guide for researchers utilizing this compound in their studies.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 446.48 g/mol | [1] |
| Formula | C₁₉H₂₂N₆O₅S | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 50 mg/mL (111.99 mM) | [1][4] |
| Purity | >99% | [5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
Table 2: In Vitro Activity of this compound
| Target/Cell Line | IC₅₀ Value | Notes | Reference |
| DNMT3A | 0.39 µM | Potent and selective inhibition. | [1][2] |
| DNMT1 | 13.0 µM | ~33-fold selectivity over DNMT1. | [1][2] |
| DNMT3B | 105 µM | ~269-fold selectivity over DNMT3B. | [1][2] |
| G9a | >500 µM | High selectivity against this histone methyltransferase. | [1][2] |
| THP-1 (Leukemia) | 0.7 µM | Cytotoxic activity. | [1] |
| HCT116 (Colon Cancer) | 0.3 µM | Cytotoxic activity. | [1] |
| U937 (Lymphoma) | 0.7 µM | Cytotoxic activity. | [1] |
| K562 (Leukemia) | 0.5 µM | Cytotoxic activity. | [1] |
| A549 (Lung Cancer) | 2.1 µM | Cytotoxic activity. | [1] |
| DU145 (Prostate Cancer) | 1.7 µM | Cytotoxic activity. | [1] |
| PBMCs | 91 µM | Low cytotoxicity in peripheral blood mononuclear cells. | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a non-nucleoside inhibitor of DNMT3A.[1][2] DNMT3A is a key enzyme in the epigenetic machinery, responsible for de novo DNA methylation, a process that involves the transfer of a methyl group to the C5 position of cytosine residues in CpG dinucleotides. This modification is critical for gene silencing and plays a fundamental role in cellular differentiation, development, and disease.[6][7] By inhibiting DNMT3A, this compound can prevent the methylation of tumor suppressor genes, leading to their re-expression and subsequent inhibition of cancer cell proliferation.[1]
Experimental Protocols
Materials
-
This compound powder (ensure high purity, >99%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes (1.5 mL) or glass vials
-
Sterile, low-retention pipette tips
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator water bath
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
-
Calculations:
-
The molecular weight of this compound is 446.48 g/mol .
-
To prepare a 10 mM (0.010 mol/L) solution, you will need to dissolve 4.4648 mg of this compound in 1 mL of DMSO.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 446.48 g/mol / 1000 = 4.4648 mg
-
-
Weighing this compound:
-
Tare a sterile amber microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Carefully weigh out the calculated amount of this compound powder and add it to the tared tube. For small quantities, it is often more accurate to add the powder to the tube and then record the weight, adjusting the volume of DMSO accordingly.
-
-
Dissolving in DMSO:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or brief sonication may be used.[1] However, always check for temperature sensitivity of the compound. For this compound, ultrasonic assistance may be needed.[1]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light.
-
Application Notes
Stability and Storage
-
This compound stock solutions in DMSO are stable for up to 1 month when stored at -20°C and for up to 6 months when stored at -80°C.[1]
-
It is critical to use anhydrous DMSO as it is hygroscopic, and the presence of water can lead to the degradation of some compounds.
-
Avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity.[1]
-
Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved by vortexing briefly.
Use in Cell-Based Assays
-
When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept as low as possible, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.[8]
-
It is recommended to prepare a series of dilutions from the stock solution in the appropriate cell culture medium immediately before use.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Safety and Handling
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care as it can facilitate the absorption of substances through the skin.
-
All handling of the powder and preparation of the stock solution should be performed in a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Conclusion
This document provides a comprehensive guide for the preparation and use of this compound stock solutions in DMSO. By following these protocols and guidelines, researchers can ensure the quality and consistency of their experiments, leading to more reliable and reproducible results in the study of epigenetics and cancer biology. The high selectivity and potency of this compound make it a valuable tool for investigating the role of DNMT3A in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. This compound I CAS#: 1105110-83-5 I DNA methyltransferase 3A (DNMT3A) inhibitor I InvivoChem [invivochem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. DNA Methylation | Cell Signaling Technology [cellsignal.com]
- 7. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: DY-46-2 Treatment for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY-46-2 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in establishing and maintaining DNA methylation patterns.[1][2][3] Aberrant DNMT3A activity is implicated in various diseases, particularly cancer, where it contributes to the silencing of tumor suppressor genes.[3][4] this compound offers a valuable tool for studying the role of DNMT3A in cellular processes and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on determining appropriate treatment durations and concentrations.
Mechanism of Action
This compound selectively inhibits the catalytic activity of DNMT3A, leading to a reduction in DNA methylation.[1][3] This epigenetic modification is crucial for gene expression regulation. By inhibiting DNMT3A, this compound can induce the re-expression of silenced tumor suppressor genes, such as p53, thereby inhibiting cancer cell proliferation.[1] Its high selectivity for DNMT3A over other DNA methyltransferases like DNMT1 and DNMT3B makes it a precise tool for dissecting the specific functions of DNMT3A.[1][3]
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (μM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3-fold |
| DNMT3B | 105 | 269-fold |
| G9a | >500 | >1000-fold |
Table 1: In vitro inhibitory activity and selectivity of this compound against various methyltransferases.[1][3]
Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) at 72h |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| HCT116 | Colorectal Carcinoma | 0.3 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Non-tumoral | 91 |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines and peripheral blood mononuclear cells (PBMCs) after 72 hours of treatment.[1]
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol is designed to determine the dose- and time-dependent effects of this compound on cancer cell viability and proliferation.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., HCT116, THP-1)
-
Peripheral Blood Mononuclear Cells (PBMCs) as a non-tumoral control
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase throughout the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 μM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[1]
-
Viability Assessment: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Protein Expression
This protocol is used to assess the effect of this compound on the protein levels of DNMT3A and downstream targets like p53.
Materials:
-
This compound
-
HCT116 cells (or other suitable cell line)
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-DNMT3A, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with 1 μM this compound or vehicle control for 72 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Inhibitory Mechanisms of the Covalent Drugs for DNMT3A [mdpi.com]
Application Notes and Protocols for DY-46-2 in Combination Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in the epigenetic silencing of tumor suppressor genes.[1] Dysregulation of DNA methylation is a hallmark of cancer, and the inhibition of DNMTs presents a promising therapeutic strategy. While this compound has demonstrated significant anti-proliferative activity as a single agent in various cancer cell lines, its potential in combination with other anticancer drugs is a critical area of investigation for enhancing therapeutic efficacy and overcoming drug resistance.[1]
These application notes provide a comprehensive overview of the rationale and potential applications of this compound in combination with other cancer therapies, based on the established mechanisms of DNMT inhibitors. Detailed protocols for in vitro evaluation of synergistic effects are also provided to guide researchers in this field.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anticancer effects by inhibiting DNMT3A, leading to the demethylation of CpG islands in the promoter regions of silenced tumor suppressor genes and their subsequent re-expression.[1] This reactivation of endogenous tumor-suppressive pathways can induce cell cycle arrest, apoptosis, and cellular differentiation.
The rationale for combining this compound with other cancer drugs is multifactorial:
-
Synergistic Cytotoxicity: this compound can re-sensitize cancer cells to conventional chemotherapeutic agents by upregulating the expression of genes involved in drug sensitivity and apoptosis.
-
Overcoming Drug Resistance: Epigenetic silencing of tumor suppressor genes is a known mechanism of acquired resistance to various cancer therapies. This compound may reverse this resistance by restoring the expression of these critical genes.
-
Enhanced Immunogenicity: Inhibition of DNMTs has been shown to increase the expression of tumor-associated antigens and components of the interferon signaling pathway, thereby making tumors more recognizable and susceptible to immune checkpoint inhibitors.
-
Complementary Mechanisms of Action: Combining this compound with drugs that have distinct mechanisms of action, such as histone deacetylase (HDAC) inhibitors, can lead to a more comprehensive and durable epigenetic reprogramming of cancer cells.
Potential Combination Strategies
Based on the known mechanisms of DNMT inhibitors, several classes of anticancer drugs are promising candidates for combination with this compound.
| Drug Class | Examples | Rationale for Combination |
| Conventional Chemotherapy | Cisplatin, Carboplatin, Paclitaxel, Doxorubicin | Re-expression of tumor suppressor genes can lower the threshold for chemotherapy-induced apoptosis.[2][3] |
| HDAC Inhibitors | Entinostat, Vorinostat (SAHA) | Dual targeting of DNA methylation and histone acetylation can lead to a more robust and sustained reactivation of silenced genes. |
| Immune Checkpoint Inhibitors | Anti-PD-1, Anti-PD-L1, Anti-CTLA-4 antibodies | Upregulation of tumor antigens and interferon pathway components can enhance the anti-tumor immune response.[2] |
| Targeted Therapies | EGFR inhibitors (e.g., Gefitinib, Erlotinib) | Reversal of methylation-mediated silencing of target genes (e.g., EGFR) can restore sensitivity to targeted agents.[2] |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound as a single agent. This data is essential for designing combination studies.
Table 1: Inhibitory Activity of this compound against DNMTs and G9a [1]
| Enzyme | IC50 (µM) |
| DNMT3A | 0.39 |
| DNMT1 | 13.0 |
| DNMT3B | 105 |
| G9a | >500 |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Acute Myeloid Leukemia | 0.7 |
| HCT116 | Colon Carcinoma | 0.3 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myeloid Leukemia | 0.5 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | 91 |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Synergistic Cytotoxicity
This protocol outlines a method for assessing the synergistic or additive effects of this compound in combination with another anticancer drug using a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Combination drug of interest (dissolved in a suitable solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete cell culture medium.
-
Combination Treatment:
-
Checkerboard Assay: Treat cells with a matrix of concentrations of this compound and the combination drug. This allows for the evaluation of a wide range of dose combinations.
-
Fixed-Ratio Assay: Treat cells with combinations of this compound and the other drug at a fixed molar ratio.
-
-
Incubation: Incubate the treated plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is for assessing the effect of this compound, alone or in combination, on the expression of target proteins, such as DNMT3A and re-activated tumor suppressor proteins (e.g., p53).
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNMT3A, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for in vitro synergy testing.
Caption: Potential combination partners for this compound.
References
Application Notes and Protocols for Studying Tumor Suppressor Gene Reactivation Using DY-46-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY-46-2 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in the epigenetic silencing of tumor suppressor genes in various cancers.[1] By inhibiting DNMT3A, this compound can lead to the demethylation and subsequent reactivation of silenced tumor suppressor genes, such as p53, offering a promising avenue for cancer therapy research.[1] These application notes provide detailed protocols for utilizing this compound to study the reactivation of the p53 tumor suppressor pathway in the human colorectal carcinoma cell line, HCT116.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity vs DNMT3A |
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3-fold |
| DNMT3B | 105 | 269-fold |
| G9a | >500 | >1282-fold |
Data compiled from MedchemExpress.com and PubMed articles.[1]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.3 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| U937 | Histiocytic Lymphoma | 0.7 |
| DU145 | Prostate Carcinoma | 1.7 |
| A549 | Lung Carcinoma | 2.1 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | 91 |
Data compiled from MedchemExpress.com.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in p53 Reactivation
Caption: Mechanism of this compound induced p53 reactivation.
Experimental Workflow for Assessing this compound Activity
References
Protocol for Assessing DY-46-2 Cytotoxicity In Vitro
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DY-46-2 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), an enzyme often implicated in the epigenetic silencing of tumor suppressor genes in various cancers.[1][2][3] Inhibition of DNMT3A by this compound can lead to the re-expression of these silenced genes, subsequently inducing apoptosis and inhibiting cancer cell proliferation.[1][4] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Caspase-3/7 assay for apoptosis.
Data Presentation
The following tables summarize the reported cytotoxic activity of this compound against various human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines after 72 hours of Incubation.
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| HCT116 | Colorectal Carcinoma | 0.3 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Peripheral Blood Mononuclear Cells | 91 |
Data sourced from MedchemExpress and InvivoChem, referencing the primary publication.[1][4][5][6][7]
Table 2: Inhibitory Activity of this compound against DNA Methyltransferases and G9a.
| Target | IC50 (µM) |
| DNMT3A | 0.39 |
| DNMT1 | 13.0 |
| DNMT3B | 105 |
| G9a | >500 |
Data sourced from MedchemExpress, referencing the primary publication.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.1 to 100 µM.[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and then carefully remove the supernatant.[9]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11][12]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mix, lysis solution, and stop solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with the lysis solution provided in the kit (typically 1 hour before the end of the incubation period).
-
Background Control: Culture medium without cells.
-
-
-
Sample Collection:
-
After the desired incubation period (24, 48, or 72 hours), centrifuge the 96-well plate at 600 x g for 10 minutes.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Calculation of Cytotoxicity:
-
Percentage of cytotoxicity can be calculated using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
-
Apoptosis Assessment using Caspase-3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16][17]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1 and 2).
-
Include appropriate positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Assay Procedure (Add-Mix-Measure Format):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation and Luminescence Measurement:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Putative Signaling Pathway of this compound Induced Apoptosis
Caption: Putative mechanism of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound I CAS#: 1105110-83-5 I DNA methyltransferase 3A (DNMT3A) inhibitor I InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DNMT3A抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. abcam.co.jp [abcam.co.jp]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.de]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of DY-46-2 in Leukemia Cell Line Studies: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY-46-2 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), an enzyme frequently mutated in hematological malignancies such as acute myeloid leukemia (AML).[1] As an epigenetic modulator, this compound presents a promising therapeutic avenue by targeting the aberrant DNA methylation patterns that contribute to leukemogenesis. These application notes provide a comprehensive overview of the use of this compound in leukemia cell line studies, including its mechanism of action, quantitative effects on cell viability, and detailed protocols for key experimental assays.
Mechanism of Action
This compound primarily functions by inhibiting the catalytic activity of DNMT3A, leading to a reduction in DNA methylation. This epigenetic modification can result in the re-expression of silenced tumor suppressor genes, thereby inducing anti-leukemic effects. One of the key tumor suppressor pathways implicated in the response to DNMT3A inhibition is the p53 signaling pathway. Evidence suggests that inhibition of DNMT3A can lead to the reactivation of p53, a critical regulator of the cell cycle and apoptosis.[1] This reactivation can trigger cell cycle arrest and programmed cell death in cancer cells.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various leukemia and other cancer cell lines.
Table 1: Inhibitory Activity of this compound against DNMTs and G9a [1]
| Target | IC50 (μM) |
| DNMT3A | 0.39 |
| DNMT1 | 13.0 |
| DNMT3B | 105 |
| G9a | >500 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (μM) |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| HCT116 | Colorectal Carcinoma | 0.3 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | 91 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., THP-1, U937, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells in a leukemia cell line population following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and treat with desired concentrations of this compound for 24-72 hours.
-
Harvest the cells, including the supernatant which may contain detached apoptotic cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of p53 Pathway Proteins
Objective: To investigate the effect of this compound on the expression of key proteins in the p53 signaling pathway.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-DNMT3A, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
References
Application Notes and Protocols for DY-46-2: A Selective DNMT3A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the long-term storage, stability, and handling of DY-46-2, a potent and selective non-nucleoside DNA methyltransferase 3A (DNMT3A) inhibitor. The provided protocols and data are intended to guide researchers in the effective use of this compound in their experiments.
Introduction to this compound
This compound is a small molecule inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in establishing and maintaining DNA methylation patterns.[1][2] Dysregulation of DNMT3A activity is implicated in various diseases, including cancer. This compound exhibits high potency and selectivity for DNMT3A, making it a valuable tool for studying the biological roles of this enzyme and for potential therapeutic development.[1][2]
Long-Term Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity over time. The following recommendations are based on available data and general guidelines for similar small molecules.
Storage Conditions
Quantitative data for the recommended storage of this compound in both solid and solution forms are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Recommended for long-term storage.[3] |
| 4°C | 2 years | Suitable for shorter-term storage.[3] | |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
| -20°C | 1 month | For working stocks.[1][3] |
Solution Stability
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[1] It is important to use anhydrous, high-quality DMSO to minimize degradation. The stability of this compound in aqueous solutions, such as cell culture media, may be limited, and it is recommended to prepare fresh dilutions from the DMSO stock for each experiment.
While specific data on forced degradation studies are not publicly available, pyrimidine (B1678525) derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions and photodegradation upon prolonged exposure to light. It is advisable to protect solutions of this compound from light.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations.
Materials:
-
This compound powder (Molecular Weight: 446.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound, add 223.97 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) and sonication can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
-
For experiments, thaw an aliquot of the stock solution and dilute it to the desired working concentration with the appropriate cell culture medium or buffer immediately before use.
Cell Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines using a tetrazolium-based (e.g., MTT) or resazurin-based assay.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Following incubation, add the viability reagent (e.g., 10 µL of MTT solution) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of DNMT3A
This protocol outlines the procedure for detecting changes in DNMT3A protein levels in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
6-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT3A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for the specified duration (e.g., 72 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT3A antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
Mechanism of Action
This compound acts as a non-nucleoside inhibitor of DNMT3A. By inhibiting DNMT3A, this compound can lead to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, resulting in their re-expression.[1] This can, in turn, inhibit cancer cell proliferation and induce apoptosis. For instance, treatment of HCT116 cells with this compound has been shown to decrease DNMT3A protein levels and lead to the reactive expression of the tumor suppressor gene p53.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in stock solution | Improper solvent; low-quality DMSO. | Use anhydrous, high-purity DMSO. Warm the solution gently to redissolve. |
| Low or no activity in cell-based assays | Compound degradation. | Prepare fresh working solutions from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles. Ensure proper storage conditions. |
| Cell line insensitivity. | Confirm that the chosen cell line expresses DNMT3A and is sensitive to its inhibition. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or the number of washes. Optimize antibody concentrations. |
| Non-specific antibody binding. | Use a high-quality, validated primary antibody. |
For further assistance, please refer to the product's technical datasheet or contact technical support.
References
Application Notes and Protocols for DY-46-2: A Potent and Selective DNMT3A Inhibitor for Inducing Hypomethylation in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a critical epigenetic modification, is essential for regulating gene expression, maintaining genomic stability, and controlling cellular differentiation. The dysregulation of DNA methylation patterns is a hallmark of various diseases, including cancer. DNA methyltransferase 3A (DNMT3A) is a key de novo methyltransferase that establishes these methylation patterns. Its aberrant activity is implicated in the pathogenesis of several malignancies and developmental disorders.
DY-46-2 is a novel, potent, and selective non-nucleoside inhibitor of DNMT3A.[1] Its high specificity for DNMT3A over other methyltransferases makes it a valuable tool for studying the specific roles of this enzyme in biological processes and a potential therapeutic agent for diseases driven by aberrant DNA methylation. These application notes provide detailed protocols for utilizing this compound to induce DNA hypomethylation in primary cells, along with methods for quantifying its effects and an overview of the signaling pathways involved.
Product Information
| Product Name | This compound |
| Target | DNA methyltransferase 3A (DNMT3A) |
| Type | Non-nucleoside inhibitor |
| Molecular Formula | C₁₉H₂₂N₆O₅S |
| Molecular Weight | 446.48 g/mol |
| CAS Number | 1105110-83-5 |
Quantitative Data Summary
This compound exhibits high potency and selectivity for DNMT3A. The following tables summarize its inhibitory activity and cytotoxic effects on various cell lines.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (µM) | Selectivity (fold vs DNMT3A) |
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3 |
| DNMT3B | 105 | 269 |
| G9a | >500 | >1282 |
Data compiled from MedchemExpress and Yu, J., et al. (2022).[1][2]
Table 2: Cytotoxicity (IC₅₀) of this compound in Various Cell Lines (72-hour treatment)
| Cell Line | Cell Type | IC₅₀ (µM) |
| THP-1 | Acute Myeloid Leukemia | 0.7 |
| HCT116 | Colorectal Carcinoma | 0.3 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myeloid Leukemia | 0.5 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMCs | Peripheral Blood Mononuclear Cells (Primary) | 91 |
Data compiled from MedchemExpress.[1] The high IC₅₀ value in primary Peripheral Blood Mononuclear Cells (PBMCs) indicates low cytotoxicity, making it suitable for use in primary cell models.[1][2]
Signaling Pathways and Biological Effects of DNMT3A Inhibition
Inhibition of DNMT3A by this compound is expected to induce global and gene-specific hypomethylation, leading to the reactivation of silenced genes and subsequent alterations in cellular signaling and function. Studies on DNMT3A loss-of-function have elucidated several key pathways affected:
-
Tumor Suppressor Gene Reactivation: DNMT3A inhibition can lead to the re-expression of tumor suppressor genes silenced by hypermethylation. For instance, treatment of HCT116 cells with 1 µM this compound for 72 hours resulted in the reactive expression of the tumor suppressor p53.[1]
-
Hematopoietic Stem Cell (HSC) Differentiation: DNMT3A is crucial for HSC differentiation.[3][4] Its inhibition can impair the differentiation of HSCs while promoting their self-renewal.[5][6] This can lead to an expansion of the stem cell compartment.[5]
-
T-Cell Function and Differentiation: DNMT3A plays a role in regulating T-cell development and function.[7][8] Inhibition of DNA methylation can influence T-cell differentiation pathways and cytokine production.[8]
-
Wnt Signaling: In cardiac progenitor cells, DNMT3A-mediated methylation represses the Wnt antagonist, Wnt inhibitory factor 1 (Wif1). Inhibition of DNMT3A can, therefore, lead to Wnt pathway inhibition and influence cell differentiation.
-
Oncogenic Pathways: In the context of cancer, DNMT3A mutations are associated with the dysregulation of pathways involved in cell proliferation and survival, such as the mTOR and HOXA/B gene clusters.
Below is a diagram illustrating the mechanism of action of this compound and its downstream effects.
Caption: Mechanism of action of this compound leading to cellular changes.
Experimental Protocols
Protocol 1: General Guidelines for Culturing and Treating Primary Cells with this compound
Primary cells are more sensitive than immortalized cell lines and require careful handling. The following is a generalized protocol that should be optimized for each specific primary cell type.
Materials:
-
This compound (stock solution prepared in DMSO, store at -20°C or -80°C)
-
Appropriate primary cell culture medium (e.g., RPMI-1640 for PBMCs, specialized media for other primary cell types)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates/flasks
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Primary Cell Isolation and Culture: Isolate primary cells from tissue using standard, established protocols for the cell type of interest. Culture the cells in the appropriate medium supplemented with serum and antibiotics in a humidified incubator at 37°C and 5% CO₂. For non-adherent cells like PBMCs, maintain in suspension culture. For adherent cells, allow them to attach and reach approximately 70-80% confluency before treatment.
-
Preparation of this compound Working Solution: Thaw the this compound stock solution. Prepare a series of dilutions in the complete cell culture medium to achieve the desired final concentrations. A starting range of 0.5 µM to 5 µM is recommended for initial optimization, based on the DNMT3A IC₅₀ of 0.39 µM and concentrations used in cell lines.[1] A vehicle control (DMSO) at the same final concentration as the highest this compound concentration should be included in all experiments.
-
Cell Seeding and Treatment:
-
For adherent cells, seed at a density that will not exceed 90% confluency by the end of the experiment. Allow cells to adhere overnight before adding the this compound containing medium.
-
For suspension cells, adjust the cell density to the desired concentration (e.g., 1 x 10⁶ cells/mL for PBMCs) and add the this compound containing medium.
-
-
Incubation: Incubate the cells for a desired period. For hypomethylation to occur through passive demethylation, treatment should ideally span at least two cell cycles. A starting incubation time of 48 to 72 hours is recommended.
-
Harvesting and Downstream Analysis: After incubation, harvest the cells. For adherent cells, use trypsin or a cell scraper. For suspension cells, collect by centrifugation. Wash the cells with PBS. The cells are now ready for downstream applications such as DNA/RNA/protein extraction.
Workflow for Treating Primary Cells with this compound
Caption: A generalized workflow for this compound treatment of primary cells.
Protocol 2: Quantification of Global DNA Hypomethylation
To confirm the hypomethylating effect of this compound, global DNA methylation levels can be assessed. Several methods are available, each with its own advantages and limitations.
A. ELISA-based Global DNA Methylation Assay
This method is a high-throughput and relatively simple way to quantify global 5-methylcytosine (B146107) (5-mC) levels.
Materials:
-
Genomic DNA isolated from treated and control cells
-
Global DNA Methylation ELISA Kit (commercially available from various suppliers)
-
Microplate reader
Procedure:
-
Isolate high-quality genomic DNA from this compound treated and control cells using a standard DNA extraction kit.
-
Quantify the DNA concentration and ensure its purity.
-
Follow the manufacturer's protocol for the ELISA kit. This typically involves:
-
Binding of genomic DNA to the wells of a microplate.
-
Incubation with a primary antibody specific for 5-mC.
-
Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Addition of a substrate to generate a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of 5-mC in each sample relative to the standards provided in the kit.
B. Pyrosequencing of Repetitive Elements (LINE-1)
Analysis of the methylation status of repetitive elements like Long Interspersed Nuclear Element-1 (LINE-1) serves as a reliable surrogate for global DNA methylation.
Materials:
-
Genomic DNA
-
Bisulfite conversion kit
-
PCR primers for LINE-1 (bisulfite-specific)
-
Pyrosequencing instrument and reagents
Procedure:
-
Isolate genomic DNA as described above.
-
Perform bisulfite conversion of the DNA. This treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the bisulfite-converted LINE-1 repetitive elements using PCR.
-
Perform pyrosequencing on the PCR products to quantify the percentage of methylation at specific CpG sites within the LINE-1 elements.
-
Average the methylation levels across the targeted CpG sites to obtain an estimate of global DNA methylation.
Workflow for Quantifying DNA Hypomethylation
Caption: Workflow for two common methods of global DNA methylation analysis.
Protocol 3: Analysis of Gene Expression Changes by qRT-PCR
To investigate the effect of this compound-induced hypomethylation on the expression of specific target genes (e.g., tumor suppressors), quantitative reverse transcription PCR (qRT-PCR) can be performed.
Materials:
-
Total RNA isolated from treated and control cells
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
Isolate total RNA from this compound treated and control cells using a standard RNA extraction method.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers for your gene of interest and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.
Troubleshooting
| Problem | Possible Cause | Solution |
| High cell death in primary cultures | Primary cells are sensitive; this compound concentration may be too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 0.1 - 1 µM). Reduce incubation time. |
| No significant change in global methylation | Insufficient incubation time for passive demethylation. Ineffective concentration of this compound. | Increase the incubation time to allow for more cell divisions. Increase the concentration of this compound within the non-toxic range. |
| Inconsistent qRT-PCR results | Poor RNA quality. Inefficient primer design. | Ensure high-quality, intact RNA is used. Validate qPCR primers for efficiency and specificity. |
| Difficulty in culturing primary cells | Suboptimal culture conditions. | Use specialized media and supplements recommended for the specific primary cell type. Ensure proper handling and aseptic techniques. |
Conclusion
This compound is a powerful and selective tool for studying the role of DNMT3A in primary cells. Its low cytotoxicity in primary PBMCs makes it a promising candidate for in vitro studies aimed at understanding the consequences of targeted DNA hypomethylation. The protocols provided here offer a starting point for researchers to explore the effects of this compound on their primary cell models of interest. Optimization of treatment conditions for each specific cell type is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Incorporating DNA Methyltransferase Inhibitors (DNMTis) in the Treatment of Genitourinary Malignancies: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dnmt3a is essential for hematopoietic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNMT3A and stem cell function: new insights into old pathways | Haematologica [haematologica.org]
- 6. Loss of Dnmt3a Immortalizes Hematopoietic Stem Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dnmt3a Regulates T-cell Development and Suppresses T-ALL Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Methylation in T-Cell Development and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DY-46-2 Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the novel DNMT3A inhibitor, DY-46-2, with a focus on optimizing its concentration to ensure target specificity and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective novel non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in establishing DNA methylation patterns.[1][2] Its high potency is demonstrated by an IC50 value of 0.39 μM for DNMT3A.[1][2]
Q2: What are the known off-targets of this compound?
A2: The primary known off-targets of this compound are other DNA methyltransferases, specifically DNMT1 and DNMT3B.[1][2] It exhibits significantly lower potency against these enzymes, with IC50 values of 13.0 μM for DNMT1 and 105 μM for DNMT3B, demonstrating its selectivity for DNMT3A.[1][2] It has also been shown to have very weak activity against the histone methyltransferase G9a (IC50 > 500 μM).[1][2]
Q3: Why is it crucial to minimize off-target effects?
Q4: What is a recommended starting concentration for this compound in cell-based assays?
A4: A starting point for cell-based assays can be guided by the IC50 value for DNMT3A (0.39 µM). A common approach is to perform a dose-response experiment ranging from a concentration significantly below the IC50 to one several-fold higher (e.g., 0.1 µM to 10 µM).[1] One study showed that 1 µM of this compound for 72 hours was effective in decreasing DNMT3A protein levels and reactivating a silenced tumor suppressor gene in HCT116 cells.[1] However, the optimal concentration will be cell-line dependent and should be empirically determined.
Troubleshooting Guides
Issue: I am observing unexpected or inconsistent phenotypes in my experiment.
This could be a result of off-target effects. Here’s a step-by-step guide to troubleshoot:
-
Concentration Optimization:
-
Problem: The concentration of this compound may be too high, leading to inhibition of off-targets like DNMT1 and DNMT3B.
-
Solution: Perform a detailed dose-response curve to identify the minimal effective concentration that elicits the desired on-target phenotype. Use concentrations that are well below the IC50 values for DNMT1 (13.0 µM) and DNMT3B (105 µM) if possible.
-
-
Orthogonal Validation:
-
Problem: The observed phenotype might be specific to the chemical scaffold of this compound and not due to DNMT3A inhibition.
-
Solution:
-
Use a structurally different DNMT3A inhibitor: Compare the phenotype induced by this compound with that of another selective DNMT3A inhibitor with a different chemical structure.
-
Genetic knockdown: Use siRNA or CRISPR/Cas9 to specifically knockdown DNMT3A.[4] If the phenotype is recapitulated, it provides strong evidence that the effect is on-target.
-
-
-
Monitor Off-Target Effects:
-
Problem: It is unclear if the observed effects are due to the inhibition of DNMT1 or DNMT3B.
-
Solution: Assess biomarkers associated with DNMT1 and DNMT3B inhibition. For example, inhibition of DNMT1 has been linked to changes in the Wnt/β-catenin signaling pathway and the expression of genes like p21.[5][6] Inhibition of DNMT3B can affect the expression of genes like the retinoic-acid receptor β (RAR-β).[7]
-
Issue: My this compound solution is precipitating or appears unstable.
-
Problem: Poor solubility in aqueous buffers is a common issue with small molecule inhibitors.[3]
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[3]
-
When diluting into your final aqueous buffer, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.[8]
-
If precipitation persists, consider using a co-solvent system or freshly preparing dilutions for each experiment.[3]
-
Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[8]
-
Data Presentation
Table 1: In Vitro Potency of this compound Against DNMTs and a Histone Methyltransferase
| Target | IC50 (µM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3-fold |
| DNMT3B | 105 | 269-fold |
| G9a | >500 | >1282-fold |
Data summarized from MedchemExpress and PubMed.[1][2]
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| THP-1 | Acute monocytic leukemia | 0.7 |
| HCT116 | Colorectal carcinoma | 0.3 |
| U937 | Histiocytic lymphoma | 0.7 |
| K562 | Chronic myelogenous leukemia | 0.5 |
| A549 | Lung carcinoma | 2.1 |
| DU145 | Prostate carcinoma | 1.7 |
| PBMC | Peripheral blood mononuclear cells | 91 |
Data summarized from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine Optimal this compound Concentration
Objective: To identify the lowest concentration of this compound that elicits a significant on-target effect.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 20 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Replace the medium with the prepared drug-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
On-Target Readout: Measure a specific downstream marker of DNMT3A inhibition. This could be the re-expression of a known DNMT3A-silenced gene (e.g., a tumor suppressor gene relevant to your cell model) measured by qPCR, or by using a reporter assay.
-
Data Analysis: Plot the on-target readout as a function of this compound concentration and determine the EC50 (effective concentration for 50% of maximal response). The optimal concentration for further experiments should be at or slightly above the EC50, while remaining well below the IC50 for off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to DNMT3A in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the determined optimal concentration and a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of soluble DNMT3A using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble DNMT3A as a function of temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]
Mandatory Visualizations
Caption: Mechanism of action of this compound, highlighting on- and off-target interactions.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
References
- 1. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNMT1 Inhibition Reprograms Pancreatic Cancer Stem Cells via Upregulation of the miR-17-92 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of DNMT3b in PC3 cells effects locus-specific DNA methylation, and represses cellular growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
troubleshooting DY-46-2 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective DNMT3A inhibitor, DY-46-2. The following information is intended to address common challenges, particularly those related to its solubility in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary characteristics?
This compound is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), an enzyme crucial for establishing DNA methylation patterns.[1] It exhibits anticancer activity and is utilized in cancer research and drug development.[1][2] Key properties of this compound are summarized in the table below.
2. I am experiencing difficulty dissolving this compound in aqueous buffers for my in vitro experiments. What is the recommended solvent?
This compound has low solubility in aqueous media. The recommended solvent for preparing stock solutions for in vitro assays is dimethyl sulfoxide (B87167) (DMSO).[2][3] this compound is soluble in DMSO at approximately 50 mg/mL (~111.99 mM).[2][3]
3. What is the maximum concentration of DMSO that can be used in cell culture experiments?
To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[4] Most cell lines can tolerate up to 1% DMSO without significant toxic effects; however, primary cells are often more sensitive.[4] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experimental design.
4. My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. To minimize this:
-
Use a high-concentration stock solution: This allows for a smaller volume of DMSO to be added to the aqueous medium.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into your medium.
-
Ensure rapid mixing: Add the DMSO stock to the aqueous medium while vortexing or stirring to facilitate rapid dispersion.
-
Warm the aqueous medium: Gently warming the cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.
5. How should I prepare this compound for in vivo animal studies?
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Common approaches include creating a suspension. A frequently used vehicle for oral administration is 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) in water.
6. I need to prepare a fresh stock solution of this compound. What are the storage recommendations?
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent (DMSO): Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₆O₅S | [2] |
| Molecular Weight | 446.48 g/mol | [2] |
| CAS Number | 1105110-83-5 | [2] |
| Appearance | White to off-white solid powder | [3] |
| LogP | -0.1 | [3] |
| Solubility in DMSO | ~50 mg/mL (~111.99 mM) | [2][3] |
Table 2: Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| DNMT3A | 0.39 µM | [1][2] |
| DNMT1 | 13.0 µM | [2] |
| DNMT3B | 105 µM | [2] |
| G9a | >500 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, you will need 4.465 mg of this compound (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 446.48 g/mol = 0.004465 g).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Preparation of a this compound Suspension in 0.5% CMC-Na for Oral Gavage in Animal Studies
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Sterile distilled water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Prepare the 0.5% CMC-Na vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a sterile container, slowly add the CMC-Na to 100 mL of sterile distilled water or saline while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take some time.
-
-
Prepare the this compound suspension:
-
Calculate the required amount of this compound based on the desired dose and the volume to be administered to each animal.
-
Triturate the this compound powder in a mortar and pestle to a fine consistency.
-
Gradually add a small volume of the 0.5% CMC-Na vehicle to the mortar and triturate to form a smooth paste.
-
Slowly add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing to ensure a uniform suspension. A homogenizer can also be used for this step.
-
-
Administration:
-
Continuously stir the suspension before and during administration to ensure a homogenous dose is delivered.
-
Administer the suspension to the animals via oral gavage.
-
Visualizations
Caption: The role of DNMT3A in gene silencing and the inhibitory action of this compound.
Caption: A step-by-step workflow for the preparation of this compound solutions for cell-based assays.
Caption: Overview of key signaling pathways influenced by DNMT3A activity in cancer.
References
- 1. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound I CAS#: 1105110-83-5 I DNA methyltransferase 3A (DNMT3A) inhibitor I InvivoChem [invivochem.com]
- 4. lifetein.com [lifetein.com]
identifying and mitigating DY-46-2 experimental artifacts
Welcome to the technical support center for DY-46-2, a selective non-nucleoside DNA methyltransferase 3A (DNMT3A) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential experimental artifacts and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A).[1][2] Its primary mechanism of action is to bind to DNMT3A and inhibit its ability to methylate DNA, a key process in epigenetic regulation.[2]
Q2: What is the selectivity of this compound for DNMT3A over other methyltransferases?
A2: this compound exhibits excellent selectivity for DNMT3A. It is significantly less potent against other DNA methyltransferases, such as DNMT1 and DNMT3B, and shows even weaker activity against other methyltransferases like G9a.[1][2]
Q3: What are the common off-target effects of DNMT inhibitors?
A3: While this compound is highly selective, non-nucleoside DNMT inhibitors can sometimes have off-target effects. These can include unintended alterations in gene expression due to the global role of DNA methylation in regulating transcription.[3] It is crucial to include appropriate controls in your experiments to account for these potential effects.
Q4: Can this compound affect the cell cycle?
A4: Yes, inhibition of DNMT3A can impact cell cycle progression. Studies have shown that DNMT3A knockdown can lead to cell cycle arrest, so it is plausible that treatment with this compound could have similar effects.[4] Researchers should consider performing cell cycle analysis to monitor for such effects in their experimental system.
Q5: How can I be sure that the observed effects in my experiment are due to DNMT3A inhibition?
A5: To confirm that the observed phenotype is a direct result of DNMT3A inhibition by this compound, consider performing rescue experiments. This could involve overexpressing a resistant form of DNMT3A in your cells and assessing whether this reverses the effects of the inhibitor. Additionally, comparing the effects of this compound with those of other known DNMT inhibitors with different selectivity profiles can provide further evidence.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays
| Problem ID | Issue | Potential Cause | Suggested Solution |
| CV-01 | Higher than expected cytotoxicity in control cells. | The vehicle (e.g., DMSO) concentration may be too high and causing toxicity. | Ensure the final concentration of the vehicle in the culture medium is at a non-toxic level, typically below 0.5%. |
| CV-02 | Inconsistent results between replicate wells. | Uneven cell seeding or incomplete dissolution of this compound can lead to variability. | Ensure a homogenous single-cell suspension before plating and thoroughly vortex the this compound stock solution before dilution. |
| CV-03 | No dose-dependent effect on cell viability. | The chosen cell line may be resistant to DNMT3A inhibition, or the incubation time may be too short. | Confirm that your cell line expresses DNMT3A. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| CV-04 | Precipitate formation in the culture medium. | This compound may have limited solubility in your culture medium at the tested concentrations. | Prepare a concentrated stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before further dilution in the aqueous culture medium. |
Western Blotting for DNMT3A
| Problem ID | Issue | Potential Cause | Suggested Solution |
| WB-01 | Weak or no DNMT3A signal. | The primary antibody may not be optimal, or the protein may not be abundant in your sample. | Use a validated antibody for DNMT3A. Increase the amount of protein loaded on the gel. Consider using a nuclear extraction protocol to enrich for DNMT3A. |
| WB-02 | Multiple non-specific bands. | The primary or secondary antibody concentration may be too high, or the blocking step may be insufficient. | Titrate the primary and secondary antibody concentrations. Optimize the blocking conditions (e.g., type of blocking agent, duration). |
| WB-03 | Decreased DNMT3A protein levels after this compound treatment. | Some DNMT inhibitors can lead to the degradation of the DNMT protein. | This may be an expected biological effect. To confirm, you can perform a time-course experiment to monitor DNMT3A protein levels after treatment.[5] |
DNA Methylation Analysis (Bisulfite Sequencing)
| Problem ID | Issue | Potential Cause | Suggested Solution |
| BS-01 | Incomplete bisulfite conversion. | Poor quality of the input DNA or issues with the conversion reaction. | Ensure that the DNA used for bisulfite conversion is pure. Use a commercial bisulfite conversion kit and follow the manufacturer's protocol carefully.[6] |
| BS-02 | PCR amplification failure of bisulfite-converted DNA. | Primer design is critical for amplifying bisulfite-converted DNA. The DNA can also be fragmented during conversion. | Design primers that are specific to the converted DNA sequence and avoid CpG sites. Keep the amplicon size relatively small (e.g., under 300 bp).[7] |
| BS-03 | Ambiguous sequencing results. | Incomplete conversion, PCR bias, or sequencing errors can lead to unclear results. | Ensure complete conversion and use a high-fidelity polymerase for PCR. Sequence multiple clones to get a consensus methylation pattern. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound.
Table 1: Inhibitory Activity of this compound against Methyltransferases
| Enzyme | IC50 (µM) |
| DNMT3A | 0.39 |
| DNMT1 | 13.0 |
| DNMT3B | 105 |
| G9a | >500 |
| Data sourced from MedchemExpress.[1] |
Table 2: Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) |
| HCT116 | 0.3 |
| K562 | 0.5 |
| THP-1 | 0.7 |
| U937 | 0.7 |
| DU145 | 1.7 |
| A549 | 2.1 |
| PBMC | 91 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for DNMT3A Detection
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT3A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Capture the image using a chemiluminescence imaging system and analyze the band intensities. Normalize the DNMT3A signal to a loading control like GAPDH or β-actin.
Visualizations
Signaling Pathways and Workflows
Caption: A generalized experimental workflow for studying the effects of this compound.
Caption: Key signaling pathways regulated by DNMT3A and affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. DNMT3a promotes proliferation by activating the STAT3 signaling pathway and depressing apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
how to reduce variability in DY-46-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving the DNMT3A inhibitor, DY-46-2.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
FAQs
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.[1]
Q2: What is the optimal concentration of DMSO to use in my cell culture experiments?
A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts. The effects of DMSO can vary depending on the cell line and the specific assay being performed. Some studies suggest that DMSO can even stimulate the activity of DNMT3A in vitro, which could potentially impact the apparent inhibitory effect of this compound.[2] Therefore, it is essential to include a vehicle control (medium with the same concentration of DMSO as the treated samples) in all experiments to account for any effects of the solvent itself.
Q3: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A3: Variability in IC50 values can arise from several factors:
-
Cell Density: Ensure that you are seeding a consistent number of cells for each experiment, as cell density can influence the response to the inhibitor.
-
Compound Stability: As mentioned in Q1, proper storage and handling of the this compound stock solution are critical. Degradation of the compound will lead to a decrease in potency.
-
Incubation Time: The duration of exposure to this compound will affect the observed IC50 value. Standardize the incubation time across all experiments for comparability.
-
Assay-Specific Variability: The type of cell viability assay used can influence the results. For example, compounds that affect cellular metabolism can interfere with assays like the MTT assay. Consider using an orthogonal method to confirm your findings.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in a 96-well plate. | - Inconsistent cell seeding. - "Edge effect" due to evaporation in outer wells. - Pipetting errors. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. - Use calibrated pipettes and consistent technique. |
| Low potency of this compound compared to published data. | - Degradation of the compound due to improper storage. - Incorrect concentration of the stock solution. - High cell seeding density. | - Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. - Verify the concentration of your stock solution. - Optimize cell seeding density for your specific cell line and assay. |
| Precipitation of this compound in the culture medium. | - The concentration of this compound exceeds its solubility in the medium. - High final concentration of DMSO causing the compound to crash out. | - Ensure the final concentration of this compound is within its solubility limit in your culture medium. - Prepare intermediate dilutions of the stock solution in serum-free medium before adding to the final culture. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| DNMT3A | 0.39[1][3][4] |
| DNMT1 | 13.0[1][4] |
| DNMT3B | 105[1][4] |
| G9a | >500[1][4] |
Table 2: Cell Viability IC50 Values of this compound in Various Cancer Cell Lines (72h incubation)
| Cell Line | IC50 (µM) |
| THP-1 | 0.7[1] |
| HCT116 | 0.3[1] |
| U937 | 0.7[1] |
| K562 | 0.5[1] |
| A549 | 2.1[1] |
| DU145 | 1.7[1] |
| PBMC | 91[1] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
2. Western Blot for DNMT3A Protein Levels
This protocol describes the detection of changes in DNMT3A protein expression following treatment with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT3A
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against DNMT3A overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in DNMT3A protein levels.
Mandatory Visualization
Caption: Simplified DNMT3A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DY-46-2 and its Off-Target Activity on DNMT1 and DNMT3B
This technical support center is designed for researchers, scientists, and drug development professionals utilizing DY-46-2 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to its off-target activity on DNA methyltransferase 1 (DNMT1) and DNA methyltransferase 3B (DNMT3B).
Frequently Asked Questions (FAQs)
Q1: What is the primary target and selectivity of this compound?
A1: this compound is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), with a reported IC50 value of 0.39 µM.[1][2] It exhibits significantly lower activity against DNMT1 and DNMT3B, demonstrating a strong selectivity for DNMT3A.[3]
Q2: What are the known off-target activities of this compound on DNMT1 and DNMT3B?
A2: this compound has been shown to have inhibitory activity against DNMT1 and DNMT3B, but at much higher concentrations compared to its primary target, DNMT3A. The IC50 values are 13.0 µM for DNMT1 and 105 µM for DNMT3B.[1][3] This represents a 33.3-fold selectivity for DNMT3A over DNMT1 and a 269-fold selectivity over DNMT3B.[3]
Q3: At what concentrations should I be concerned about off-target effects of this compound on DNMT1 and DNMT3B in my cell-based assays?
A3: Off-target effects on DNMT1 and DNMT3B may become a consideration if you are using this compound at concentrations approaching or exceeding 13 µM. Given that this compound shows anti-proliferative activity in various cancer cell lines at sub-micromolar to low micromolar concentrations (e.g., HCT-116 IC50 = 0.3 µM, K562 IC50 = 0.5 µM), it is possible to observe on-target DNMT3A-mediated effects at concentrations well below those that significantly inhibit DNMT1 or DNMT3B.[1][4] However, it is crucial to perform dose-response experiments and consider the specific expression levels of DNMT isozymes in your experimental system.
Q4: My experimental results are not consistent with specific DNMT3A inhibition. Could off-target effects be the cause?
A4: While this compound is highly selective, unexpected results could potentially stem from off-target effects, especially at higher concentrations.[5][6] Consider the following:
-
Concentration: Are you using a concentration of this compound that is approaching the IC50 for DNMT1 (13.0 µM)?
-
Cell Line Specificity: The relative expression levels of DNMT1, DNMT3A, and DNMT3B can vary between cell lines. A cell line with very high expression of DNMT1 and low expression of DNMT3A might be more susceptible to off-target effects.
-
Compensatory Mechanisms: Inhibition of DNMT3A might lead to the activation of compensatory signaling pathways that could complicate the interpretation of your results.[5]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Possible Cause 1: Off-target inhibition of DNMT1.
-
Troubleshooting Step 1: Verify this compound Concentration. Confirm the working concentration of this compound. Perform a dose-response curve to determine the minimal effective concentration for your desired on-target phenotype.
-
Troubleshooting Step 2: Assess DNMT1 Activity. If possible, perform a DNMT1-specific activity assay in your cell lysates treated with this compound to directly measure the extent of off-target inhibition.
-
Troubleshooting Step 3: Use a Structurally Different DNMT3A Inhibitor. Compare the phenotype observed with this compound to that of another selective DNMT3A inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.[5]
Possible Cause 2: Compound Solubility Issues.
-
Troubleshooting Step 1: Check Solubility. Ensure that this compound is fully dissolved in your culture medium at the working concentration. Precipitation can lead to non-specific effects.[5]
-
Troubleshooting Step 2: Vehicle Control. Always include a vehicle control (e.g., DMSO) to ensure that the solvent is not contributing to the observed toxicity.[5]
Issue 2: Inconsistent Results in DNMT Inhibition Assays
Possible Cause 1: Assay Conditions Not Optimized.
-
Troubleshooting Step 1: Enzyme and Substrate Concentrations. Ensure you are using optimal concentrations of the recombinant DNMT enzyme and the DNA substrate. These should be within the linear range of the assay.
-
Troubleshooting Step 2: Incubation Time. Optimize the incubation time for the enzymatic reaction to ensure it is in the linear phase.
-
Troubleshooting Step 3: Buffer Components. Verify the composition of your assay buffer, including pH and salt concentrations, as these can significantly impact enzyme activity.[7]
Possible Cause 2: Reagent Quality.
-
Troubleshooting Step 1: Enzyme Activity. Confirm the activity of your recombinant DNMT enzymes using a known potent inhibitor as a positive control.
-
Troubleshooting Step 2: Compound Integrity. Ensure the proper storage and handling of this compound to prevent degradation.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against DNMTs
| Target | IC50 (µM) | Selectivity vs. DNMT3A |
| DNMT3A | 0.39[1][3] | 1x |
| DNMT1 | 13.0[1][3] | 33.3x |
| DNMT3B | 105[1][3] | 269x |
Experimental Protocols
Protocol 1: In Vitro DNMT Activity/Inhibition Assay (Colorimetric)
This protocol is a general guideline for assessing the inhibitory activity of this compound against DNMT1, DNMT3A, and DNMT3B using a colorimetric assay format. Specific details may need to be optimized based on the commercial assay kit used.[8][9][10][11]
Materials:
-
Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes
-
This compound
-
DNMT assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate (e.g., poly(dI-dC)) coated microplate
-
Capture antibody (specific for 5-methylcytosine)
-
Detection antibody (e.g., HRP-conjugated secondary antibody)
-
Colorimetric developing solution
-
Stop solution
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DNMT assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Reaction Setup: To each well of the DNA substrate-coated microplate, add the DNMT assay buffer, SAM, and the diluted this compound or vehicle control.
-
Enzyme Addition: Add the respective recombinant DNMT enzyme to each well to initiate the reaction. Include a no-enzyme control as a background control.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 1-2 hours).
-
Washing: Wash the wells several times with a wash buffer to remove unreacted components.
-
Capture Antibody: Add the capture antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the detection antibody to each well and incubate at room temperature for 30-60 minutes.
-
Washing: Repeat the washing step.
-
Color Development: Add the colorimetric developing solution and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for in vitro DNMT inhibition assay.
Caption: Selectivity profile of this compound for DNMTs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 1105110-83-5 I DNA methyltransferase 3A (DNMT3A) inhibitor I InvivoChem [invivochem.com]
- 3. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. content.abcam.com [content.abcam.com]
- 9. abcam.com [abcam.com]
- 10. EpiQuik Dnmt1 Assay Kit | EpigenTek [epigentek.com]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Improving the Efficacy of DY-46-2 in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DY-46-2, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A).
Quick Links
-
FAQs: Understanding this compound
-
Troubleshooting Guide: Addressing Reduced Efficacy of this compound
-
Strategies to Enhance Efficacy in Resistant Cell Lines
-
Experimental Protocols
-
Quantitative Data Summary
FAQs: Understanding this compound
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A).[1] Its primary mechanism of action is the inhibition of DNMT3A's catalytic activity, which prevents the methylation of CpG islands in gene promoter regions. This leads to the re-expression of silenced tumor suppressor genes, such as p53, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What are the reported IC50 values for this compound?
The inhibitory and cytotoxic concentrations of this compound have been determined in various assays and cell lines. A summary of these values is provided in the tables below.
Troubleshooting Guide: Addressing Reduced Efficacy of this compound
Q3: We are observing a decrease in the expected efficacy of this compound in our cell line. What are the potential causes and how can we investigate them?
A decrease in the efficacy of this compound can be attributed to several factors, including experimental variability and the development of resistance. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Verify Experimental Parameters
-
Compound Integrity: Ensure that the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Line Health: Confirm the identity and health of your cell line. Perform cell line authentication and regularly check for mycoplasma contamination.
-
Assay Conditions: Review and standardize all experimental protocols, including cell seeding density, drug treatment duration, and assay-specific conditions.
Step 2: Investigate Potential Resistance Mechanisms
If experimental parameters are confirmed to be optimal, the reduced efficacy may be due to acquired resistance. Here are some potential mechanisms and how to investigate them:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
How to Investigate:
-
qPCR/Western Blot: Analyze the expression levels of ABC transporter genes (e.g., ABCB1) in your resistant cells compared to sensitive parental cells.
-
Efflux Pump Inhibition: Treat resistant cells with a known ABC transporter inhibitor (e.g., verapamil (B1683045) or elacridar) in combination with this compound to see if sensitivity is restored.
-
-
-
Altered DNA Repair Pathways: Enhanced DNA repair mechanisms can counteract the DNA damage induced by the reactivation of tumor suppressor genes.
-
How to Investigate:
-
Gene Expression Analysis: Profile the expression of key DNA repair genes (e.g., BRCA1, RAD51, PARP1) in resistant versus sensitive cells.
-
Functional Assays: Assess the DNA repair capacity of your cells using assays like comet assays or γH2AX staining following treatment.
-
-
-
Upregulation of Demethylating Enzymes: Increased activity of enzymes from the Ten-Eleven Translocation (TET) family, which are involved in DNA demethylation, could counteract the inhibitory effect of this compound on DNA methylation.
-
How to Investigate:
-
qPCR/Western Blot: Measure the expression levels of TET family members (TET1, TET2, TET3) in resistant and sensitive cells.
-
5-hmC Analysis: Quantify the levels of 5-hydroxymethylcytosine (B124674) (5-hmC), a product of TET enzyme activity, to assess their functional activity.
-
-
Strategies to Enhance Efficacy in Resistant Cell Lines
Q4: What strategies can we employ to overcome resistance to this compound?
Several strategies can be explored to enhance the efficacy of this compound in cell lines that exhibit reduced sensitivity. These primarily involve combination therapies that target distinct but complementary cellular pathways.
1. Combination with Histone Deacetylase (HDAC) Inhibitors
-
Rationale: DNMTs and HDACs often work in concert to silence tumor suppressor genes. Combining a DNMT3A inhibitor with an HDAC inhibitor can have a synergistic effect by simultaneously preventing DNA methylation and promoting a more open chromatin structure, leading to robust gene re-expression.
-
Recommended Agents:
-
Experimental Approach:
-
Determine the IC50 values of the selected HDAC inhibitor and this compound individually in your cell line.
-
Design a combination treatment matrix with varying concentrations of both drugs.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
2. Combination with PARP Inhibitors
-
Rationale: DNMT inhibitors can induce DNA damage by reactivating tumor suppressor genes. PARP inhibitors block a key DNA repair pathway, and their combination with DNMT inhibitors can lead to synthetic lethality, particularly in cells with compromised DNA repair mechanisms.[12][13][14][15]
-
Recommended Agents:
-
Olaparib: A clinically approved PARP inhibitor.
-
Talazoparib: A potent PARP inhibitor that also traps PARP on DNA.
-
-
Experimental Approach:
-
Follow a similar experimental design as with HDAC inhibitors to assess synergy.
-
Additionally, assess the level of DNA damage (e.g., via γH2AX staining) and apoptosis (e.g., via Annexin V staining) in single-agent versus combination treatments.
-
3. Combination with Conventional Chemotherapy
-
Rationale: Pre-treatment with this compound can "prime" cancer cells for chemotherapy by re-expressing genes that sensitize them to cytotoxic agents.
-
Recommended Agents:
-
Cisplatin: A platinum-based chemotherapy agent that induces DNA damage.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA.
-
-
Experimental Approach:
-
Treat cells with this compound for a period (e.g., 48-72 hours) to allow for changes in gene expression.
-
Subsequently, treat with the chemotherapeutic agent and assess cell viability.
-
Compare the efficacy of the combination treatment to single-agent treatments.
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: DNMT Activity Assay
This protocol measures the overall DNMT activity in nuclear extracts.
-
Nuclear Extraction: Isolate nuclear proteins from treated and untreated cells using a commercial nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
DNMT Activity Assay: Use a commercial colorimetric or fluorometric DNMT activity assay kit, following the manufacturer's instructions. Briefly, this involves incubating the nuclear extract with a CpG-rich DNA substrate and S-adenosylmethionine (SAM). The methylated DNA is then detected using an antibody specific for 5-methylcytosine.
-
Data Analysis: Quantify the DNMT activity based on the absorbance or fluorescence signal and normalize to the protein concentration.
Protocol 3: Western Blot for DNMT3A and p53
This protocol is for assessing the protein levels of DNMT3A and its downstream target, p53.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNMT3A and p53 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 4: qPCR for Tumor Suppressor Gene Expression
This protocol is for quantifying the mRNA levels of p53 target genes.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the following target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
CDKN1A (p21):
-
BBC3 (PUMA):
-
Forward Primer: 5'-GACGACCTCAACGCACAGTA-3'
-
Reverse Primer: 5'-AGGAGTCCCATGATGAGATTGT-3'
-
-
PMAIP1 (NOXA):
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against DNMTs and G9a
| Target | IC50 (µM) |
| DNMT3A | 0.39 |
| DNMT1 | 13.0 |
| DNMT3B | 105 |
| G9a | >500 |
Data sourced from MedchemExpress.[1]
Table 2: Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Acute Monocytic Leukemia | 0.7 |
| HCT116 | Colorectal Carcinoma | 0.3 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Peripheral Blood Mononuclear Cells | 91 |
Data sourced from MedchemExpress.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting reduced this compound efficacy.
Caption: Potential resistance pathways to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panobinostat - Wikipedia [en.wikipedia.org]
- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 10. What is Romidepsin used for? [synapse.patsnap.com]
- 11. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PARP inhibitor augments anti-tumor efficacy of DNMT inhibitor by inducing senescence in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low dose DNA methyltransferase inhibitors potentiate PARP inhibitors in homologous recombination repair deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cdn.origene.com [cdn.origene.com]
- 18. biocompare.com [biocompare.com]
determining the optimal treatment window for DY-46-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal treatment window for DY-46-2, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a high-potency and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), with an IC50 value of 0.39 µM.[1][2] It functions by occupying both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket of DNMT3A.[2] This inhibition of DNMT3A leads to decreased DNA methylation, which can reactivate the expression of silenced tumor suppressor genes, such as p53, and inhibit cancer cell proliferation.[1]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: Based on published data, a concentration range of 0.1 µM to 100 µM has been used to evaluate the effects of this compound in various cancer cell lines.[1] For initial range-finding experiments, it is advisable to use a broad range with logarithmic or half-log dilutions (e.g., 10 nM to 100 µM) to determine the approximate effective concentration in your specific cell line.[3]
Q3: What is the recommended duration of treatment with this compound in cell culture?
A3: Initial studies have shown that this compound effectively inhibits cancer cell proliferation and reduces DNMT3A protein levels with treatment durations of 24, 48, and 72 hours.[1] The optimal treatment time will be cell-line dependent and should be determined empirically. A time-course experiment is recommended to identify the ideal window for observing the desired phenotypic or molecular effects.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. It is crucial to refer to the manufacturer's data sheet for specific solubility information. To maintain the compound's stability, it is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Problem 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded across all wells and plates. Perform a cell growth optimization experiment to determine the ideal seeding density that allows for logarithmic growth throughout the treatment window.[4]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment.[5]
-
-
Possible Cause: Compound instability or inaccurate dilutions.
-
Solution: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Use calibrated pipettes and ensure proper mixing techniques to achieve accurate concentrations.[5]
-
Problem 2: No significant effect observed at expected concentrations.
-
Possible Cause: The chosen treatment window is too short.
-
Solution: As an epigenetic modifier, the effects of this compound on gene expression and cell phenotype may require a longer duration to become apparent. Extend the treatment time in your experiments (e.g., up to 96 or 120 hours), ensuring that control cells do not become over-confluent.
-
-
Possible Cause: The cell line is resistant to DNMT3A inhibition.
-
Solution: Confirm the expression of DNMT3A in your cell line of interest. Consider using a positive control cell line known to be sensitive to this compound, such as HCT116 or THP-1.[1]
-
-
Possible Cause: Sub-optimal cell health.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. High cell confluence or nutrient depletion can affect the cellular response to drug treatment.
-
Problem 3: High cytotoxicity observed across all concentrations.
-
Possible Cause: The treatment duration is too long.
-
Solution: Reduce the incubation time with this compound. A shorter treatment window may be sufficient to observe the desired on-target effects without causing excessive cell death.
-
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Perform a dose-response curve for cytotoxicity using an assay such as MTT or trypan blue exclusion. This will help to distinguish between targeted anti-proliferative effects and general cytotoxicity, allowing you to identify a therapeutic window.[5]
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatment groups and is below the toxic threshold for your cell line (typically ≤ 0.5%). Include a vehicle-only control in your experimental design.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Acute Myeloid Leukemia | 0.7 |
| HCT116 | Colon Carcinoma | 0.3 |
| U937 | Histiocytic Lymphoma | 0.7 |
| K562 | Chronic Myeloid Leukemia | 0.5 |
| A549 | Lung Carcinoma | 2.1 |
| DU145 | Prostate Carcinoma | 1.7 |
| PBMC | Peripheral Blood Mononuclear Cells | 91 |
Data summarized from MedchemExpress.[1]
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 (µM) | Selectivity (fold vs. DNMT3A) |
| DNMT3A | 0.39 | 1 |
| DNMT1 | 13.0 | 33.3 |
| DNMT3B | 105 | 269 |
| G9a | >500 | >1282 |
Data summarized from MedchemExpress and PubMed.[1][2]
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density and Growth Curve
-
Cell Seeding: Seed a range of cell densities (e.g., 1,000 to 10,000 cells/well) in a 96-well plate.
-
Time-Course Measurement: At 24-hour intervals (from 0 to 120 hours), measure cell viability using an appropriate method (e.g., CellTiter-Glo®, resazurin).
-
Data Analysis: Plot cell number (or relative fluorescence/luminescence) versus time for each seeding density.
-
Optimal Seeding Density Selection: Choose a seeding density that allows for exponential growth for the intended maximum duration of your drug treatment experiments without reaching confluency.[4]
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Window
-
Cell Seeding: Plate cells at the predetermined optimal seeding density in a multi-well plate. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Drug Treatment: Treat cells with a fixed, effective concentration of this compound (e.g., the IC50 value determined from a preliminary dose-response experiment).
-
Endpoint Analysis at Multiple Time Points: At various time points after drug addition (e.g., 24, 48, 72, 96 hours), perform the desired functional or molecular assays. This could include:
-
Cell viability assays.
-
Western blotting for DNMT3A and target gene expression (e.g., p53).
-
Quantitative PCR to measure the expression of downstream target genes.
-
-
Data Analysis: Analyze the results at each time point to identify the duration of treatment that yields the most robust and reproducible on-target effect.
Mandatory Visualization
Caption: Mechanism of action of this compound as a DNMT3A inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Controlling for Solvent Effects of DMSO in DY-46-2 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the DNMT3A inhibitor, DY-46-2, with a specific focus on managing the solvent effects of dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing unexpected levels of apoptosis or reduced viability in my control group treated only with the DMSO vehicle. What could be the cause?
A1: High concentrations of DMSO can be cytotoxic. The sensitivity to DMSO is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the maximum tolerated concentration of DMSO for your specific cell line before initiating your main experiments. As a general guideline, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) in your cell culture medium, with many sensitive cell lines requiring concentrations as low as 0.1%.
Troubleshooting Steps:
-
Perform a DMSO Toxicity Assay: Before treating with this compound, expose your cells to a range of DMSO concentrations (e.g., 0.05% to 2%) for the intended duration of your experiment. Measure cell viability using a standard method like an MTT or MTS assay.
-
Lower DMSO Concentration: If you observe toxicity, decrease the final DMSO concentration in your experiments. This might necessitate preparing a more concentrated stock of this compound.
-
Consistent Vehicle Control: Always include a vehicle control group in your experiments that contains the exact same concentration of DMSO as your this compound treated groups.
Q2: I am observing a higher than expected DNMT3A expression or activity in my DMSO-only control group. Is this a known effect?
A2: Yes, this is a critical consideration. Studies have shown that DMSO can have a direct impact on the epigenetic landscape. Specifically, DMSO has been reported to induce an increase in Dnmt3a mRNA levels and can also stimulate the catalytic activity of the Dnmt3a enzyme in vitro.[1][2][3] This can confound the interpretation of results from experiments with DNMT3A inhibitors like this compound.
Troubleshooting Steps:
-
Thorough Vehicle Controls: It is imperative to include a robust vehicle control (cells treated with the same concentration of DMSO as the drug-treated group) in all experiments. The effects of this compound should be evaluated relative to this control, not to untreated cells.
-
Consider Alternative Solvents: If the effects of DMSO on DNMT3A are problematic for your experimental question, you may need to explore alternative, less biologically active solvents. However, the solubility of this compound in other solvents would need to be determined.
-
Acknowledge and Discuss: When reporting your findings, it is important to acknowledge the potential effects of DMSO on DNMT3A expression and activity and discuss how your experimental design accounts for these effects.
Q3: I am concerned about the stability of my this compound stock solution in DMSO. How should I store it and for how long?
A3: According to supplier information, this compound is soluble in DMSO at concentrations up to 50 mg/mL (111.99 mM).[4] For long-term storage, it is recommended to store aliquots of the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.[5] It is also important to use newly opened or anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility and stability of the product.[4][6]
Q4: I am using a fluorescence-based assay to measure the effects of this compound. Could DMSO be interfering with my fluorescence signal?
A4: It is possible. DMSO can alter the spectral properties of fluorescent molecules, leading to either quenching (decreased signal) or enhancement of fluorescence, as well as spectral shifts. The intrinsic fluorescence properties of this compound are not widely documented. Therefore, it is important to perform control experiments to assess any potential interference from DMSO or this compound itself in your specific assay.
Troubleshooting Steps:
-
Run a "DMSO only" control: In your fluorescence assay, include a control with just the assay components and DMSO at the final concentration used in your experiments to check for background fluorescence.
-
Run a "this compound only" control: If possible, in a cell-free system, measure the fluorescence of this compound at the excitation and emission wavelengths of your assay to see if it has any intrinsic fluorescence that could interfere.
-
Spectral Scan: If you have access to a spectrophotometer, you can perform a spectral scan of this compound in DMSO to determine its absorption and emission spectra. This will help you choose appropriate filters and avoid spectral overlap with your fluorescent probes.
Data Presentation
Table 1: Illustrative Data on the Effect of DMSO Concentration on Cell Viability
This table provides an example of data that could be generated from a DMSO toxicity assay on a hypothetical cancer cell line after 48 hours of exposure.
| DMSO Concentration (% v/v) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Untreated) | 100.0 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 0.25 | 95.2 | 5.5 |
| 0.5 | 89.1 | 6.1 |
| 1.0 | 75.4 | 7.3 |
| 2.0 | 45.8 | 8.9 |
Table 2: Example Data from a DNMT3A Inhibition Assay Controlling for DMSO Effects
This table demonstrates how to present data from a DNMT3A inhibition assay, showing the importance of comparing the effect of this compound to the DMSO vehicle control.
| Treatment Group | DNMT3A Activity (Relative Luminescence Units) | % Inhibition (relative to Vehicle Control) |
| Untreated | 12,500 | N/A |
| Vehicle Control (0.5% DMSO) | 13,100 | 0% |
| 1 µM this compound in 0.5% DMSO | 6,550 | 50% |
| 5 µM this compound in 0.5% DMSO | 3,275 | 75% |
| 10 µM this compound in 0.5% DMSO | 1,310 | 90% |
Experimental Protocols
Protocol: Determining the Maximum Tolerated Concentration of DMSO in a Cell-Based Assay
Objective: To determine the highest concentration of DMSO that does not significantly impact the viability of a specific cell line over a defined period.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Anhydrous, sterile DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete cell culture medium. A common range to test is from 0.05% to 5% (v/v). Include a "medium only" control.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the prepared DMSO dilutions. Ensure each concentration has at least three replicate wells.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the average background reading (from wells with medium and viability reagent but no cells) from all other readings.
-
Normalize the data to the untreated control wells (which represent 100% viability).
-
Plot the percentage of cell viability against the DMSO concentration.
-
The highest concentration of DMSO that does not cause a statistically significant decrease in cell viability is considered the maximum tolerated concentration for your subsequent experiments.
-
Mandatory Visualization
Caption: Workflow for a DNMT3A inhibition assay controlling for DMSO effects.
Caption: Mechanism of DNMT3A inhibition by this compound and the confounding effect of DMSO.
References
- 1. Dimethyl sulfoxide has an impact on epigenetic profile in mouse embryoid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Dimethyl sulfoxide stimulates the catalytic activity of de novo DNA methyltransferase 3a (Dnmt3a) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Validating DY-46-2 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the cellular target engagement of DY-46-2, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a novel, high-potency, non-nucleoside small molecule inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme involved in epigenetic regulation.[1][2][3] Its primary target is DNMT3A, for which it has a reported in vitro IC50 value of 0.39 μM.[1][2][4] It shows significant selectivity over other methyltransferases, including DNMT1, DNMT3B, and G9a.[1][2][4]
Q2: How can I directly confirm that this compound is engaging with DNMT3A in my cells?
A2: The most direct and widely accepted method to confirm target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA).[5][6][7] This assay is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[8][9] A successful CETSA experiment will show a shift in the melting curve of DNMT3A to a higher temperature in cells treated with this compound compared to vehicle-treated controls.[10][11]
Q3: What are the expected downstream effects of DNMT3A engagement by this compound?
A3: DNMT3A is a de novo methyltransferase that silences gene expression, including that of tumor suppressor genes (TSGs).[12] Inhibition of DNMT3A by this compound is expected to decrease DNA methylation, leading to the re-expression of previously silenced genes. A key reported downstream marker is the increased expression of the tumor suppressor protein p53 in cell lines like HCT116.[1][4] Therefore, monitoring p53 protein levels by Western blot can serve as an indirect measure of target engagement and functional outcome.[1][4]
Q4: At what concentration should I use this compound for target engagement studies?
A4: The optimal concentration depends on the cell line and the assay. For direct target engagement assays like CETSA, it is advisable to use a concentration where target binding is expected to be high, for instance, 5-10 times the cellular IC50. For downstream functional assays, concentrations around the 72-hour anti-proliferative IC50 for your specific cell line are a good starting point (e.g., 0.3-2.1 µM for sensitive cancer cell lines).[1][4][13] Published data has demonstrated downstream effects on p53 expression in HCT116 cells at a concentration of 1 µM after 72 hours of treatment.[1][4] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.
Q5: My cellular phenotype doesn't match the expected outcome after this compound treatment. What could be wrong?
A5: A discrepancy between expected and observed phenotypes can arise from several factors. First, confirm target engagement directly using CETSA to ensure the compound is reaching and binding to DNMT3A in your specific cell model. If target engagement is confirmed but the phenotype is absent, consider cell-line-specific differences in downstream pathways or the presence of compensatory mechanisms. If target engagement is weak or absent, investigate potential issues like poor cell permeability, active drug efflux by transporters, or rapid metabolic degradation of the compound within the cells.[10][11]
Section 2: Quantitative Data Summary
Quantitative data for this compound is summarized below to aid in experimental design.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC50 Value (µM) | Selectivity Fold vs. DNMT3A |
|---|---|---|
| DNMT3A | 0.39 | - |
| DNMT1 | 13.0 | 33.3x |
| DNMT3B | 105 | 269x |
| G9a | >500 | >1280x |
Data sourced from MedchemExpress and InvivoChem.[1][4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (72h Incubation)
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| HCT116 | Colon Cancer | 0.3 |
| K562 | Leukemia | 0.5 |
| THP-1 | Leukemia | 0.7 |
| U937 | Lymphoma | 0.7 |
| DU145 | Prostate Cancer | 1.7 |
| A549 | Lung Cancer | 2.1 |
| PBMC | Non-tumoral | >100 |
Data sourced from MedchemExpress and InvivoChem.[1][4]
Section 3: Diagrams and Workflows
Visual aids to understand the mechanism, experimental flow, and troubleshooting logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound I CAS#: 1105110-83-5 I DNA methyltransferase 3A (DNMT3A) inhibitor I InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. news-medical.net [news-medical.net]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
comparing DY-46-2 efficacy with 5-azacytidine in vitro
In the landscape of epigenetic modulators, the quest for potent and selective DNA methyltransferase (DNMT) inhibitors is paramount for the development of novel cancer therapeutics. This guide provides a head-to-head comparison of the in vitro efficacy of DY-46-2, a novel non-nucleoside DNMT3A inhibitor, and 5-azacytidine (B1684299), a well-established nucleoside analogue inhibitor of DNMTs.
Quantitative Efficacy at a Glance
The following table summarizes the key in vitro efficacy parameters for this compound and 5-azacytidine, offering a clear comparison of their potency and selectivity.
| Parameter | This compound | 5-Azacytidine |
| Target Selectivity | Selective for DNMT3A[1][2][3] | Pan-DNMT inhibitor (DNMT1, DNMT3A, DNMT3B) |
| IC50 (DNMT Inhibition) | DNMT3A: 0.39 µM[1][3] DNMT1: 13.0 µM[1] DNMT3B: 105 µM[1] | Dependent on cell line and conditions, acts via incorporation and trapping |
| IC50 (Cell Viability) | THP-1: 0.7 µM HCT116: 0.3 µM U937: 0.7 µM K562: 0.5 µM A549: 2.1 µM DU145: 1.7 µM PBMCs: 91 µM[1] | MM.1S, RPMI8226, MM.1R, RPMI-Dox40, RPMI-LR5: ~0.7-3.2 µM (at 72h)[4] Patient MM cells: ~1.2-1.7 µM (at 72h)[4] |
| Mechanism of Action | Non-nucleoside inhibitor, occupies SAM-cofactor and cytosine pockets of DNMT3A[3] | Nucleoside analogue, incorporates into DNA and RNA, covalently traps DNMTs leading to their degradation |
| Cellular Effects | Decreases DNMT3A protein levels, reactivates silenced p53 expression[1][5] | Induces apoptosis and/or senescence depending on cell type and drug concentration, causes DNA double-strand breaks.[1][2] Can also inhibit RNA methylation. |
Deep Dive into Experimental Methodologies
Understanding the experimental context is crucial for interpreting the comparative data. Below are the detailed protocols for the key in vitro assays.
Cell Viability and Proliferation Assays
This compound:
-
Cell Lines: THP-1, HCT116, U937, K562, A549, DU145 (cancer cell lines), and peripheral blood mononuclear cells (PBMCs).
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 100 µM.
-
Incubation: 24, 48, and 72 hours.
-
Assay: The specific cell viability assay used was not detailed in the provided search results, but MTT or similar colorimetric assays are standard.
5-Azacytidine:
-
Cell Lines: Multiple myeloma (MM.1S, RPMI8226, MM.1R, RPMI-Dox40, RPMI-LR5) and patient-derived MM cells.
-
Treatment: Cells were treated with varying concentrations of 5-azacytidine.
-
Incubation: 72 hours.
-
Assay: MTT assay was used to determine cell viability.
DNMT Inhibition Assay
This compound:
-
Assay Principle: The in vitro inhibitory activity of this compound against DNMT3A, DNMT1, and DNMT3B was measured. The IC50 value for DNMT3A inhibition was found to increase linearly with the concentration of the DNA substrate.
5-Azacytidine:
-
Assay Principle: The inhibitory mechanism of 5-azacytidine is indirect. It requires incorporation into DNA, which then traps the DNMT enzyme. Therefore, a direct enzymatic IC50 is not typically reported in the same manner as for non-nucleoside inhibitors. Its effect is often measured by the reduction of global DNA methylation levels in cells over time.
Apoptosis and Cell Cycle Analysis
5-Azacytidine:
-
Cell Lines: Human hepatoma, colon, renal, and lung cancer cells.
-
Treatment: Cells were treated with various concentrations of 5-azacytidine.
-
Assays:
-
Apoptosis: Assessed by Annexin V staining and flow cytometry. Cleavage of PARP and caspases 8 and 9 was determined by Western blotting.[4]
-
Cell Cycle: Analyzed by flow cytometry.
-
Senescence: Detected by senescence-associated β-galactosidase staining.
-
Visualizing the Mechanisms of Action
To better illustrate the distinct mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound I CAS#: 1105110-83-5 I DNA methyltransferase 3A (DNMT3A) inhibitor I InvivoChem [invivochem.com]
A Head-to-Head Comparison of DY-46-2 and Decitabine for DNMT3A Inhibition
In the landscape of epigenetic modulators, DNA methyltransferase (DNMT) inhibitors have emerged as a critical class of therapeutics and research tools. DNMT3A, a de novo methyltransferase, plays a pivotal role in establishing DNA methylation patterns and is a key target in various cancers. This guide provides a detailed comparison of two distinct DNMT inhibitors: DY-46-2, a novel, selective, non-nucleoside inhibitor of DNMT3A, and decitabine (B1684300), an FDA-approved nucleoside analog that inhibits all active DNMTs.
This comparison will delve into their mechanisms of action, inhibitory efficacy, and cellular effects, supported by experimental data. A notable caveat is the absence of publicly available studies directly comparing this compound and decitabine under identical experimental conditions. Therefore, this guide synthesizes data from individual studies to provide a comprehensive overview.
At a Glance: Key Differences
| Feature | This compound | Decitabine |
| Target(s) | Primarily DNMT3A | DNMT1, DNMT3A, DNMT3B |
| Mechanism | Non-nucleoside, competitive inhibitor | Nucleoside analog, incorporation into DNA, covalent trapping and degradation of DNMTs |
| Selectivity | High for DNMT3A over DNMT1 and DNMT3B | Pan-DNMT inhibitor |
| Mode of Action | Direct enzymatic inhibition | DNA incorporation-dependent |
| Clinical Status | Preclinical | FDA-approved for myelodysplastic syndromes (MDS) and in clinical trials for other cancers[1] |
Performance Data: A Quantitative Look
The following tables summarize the available quantitative data for this compound and decitabine, highlighting their distinct inhibitory profiles.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound | DNMT3A | 0.39 | - | [2][3] |
| DNMT1 | 13.0 | 33.3-fold vs DNMT3A | [2] | |
| DNMT3B | 105 | 269-fold vs DNMT3A | [2] | |
| Decitabine | DNMT1, DNMT3A, DNMT3B | Not available (enzymatic IC50) | Pan-inhibitor | [1] |
Note: A direct enzymatic IC50 for decitabine is not typically reported due to its mechanism of action, which requires incorporation into DNA.
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | THP-1 (Acute myeloid leukemia) | Proliferation | 0.7 | [2] |
| HCT116 (Colon carcinoma) | Proliferation | 0.3 | [2] | |
| U937 (Histiocytic lymphoma) | Proliferation | 0.7 | [2] | |
| K562 (Chronic myelogenous leukemia) | Proliferation | 0.5 | [2] | |
| A549 (Lung carcinoma) | Proliferation | 2.1 | [2] | |
| DU145 (Prostate carcinoma) | Proliferation | 1.7 | [2] | |
| PBMC (Peripheral blood mononuclear cells) | Cytotoxicity | 91 | [2] | |
| Decitabine | Breast Cancer Cell Lines | Colony Formation | Varies (nM range) | [4] |
| TNBC PDX Organoids | Viability (7 days) | 0.1 | [1] |
Mechanisms of Action: Two Distinct Approaches to Inhibition
The fundamental difference between this compound and decitabine lies in their chemical nature and how they interact with DNMT3A.
This compound: A Selective, Non-Nucleoside Inhibitor
This compound is a small molecule that directly and selectively inhibits the enzymatic activity of DNMT3A.[2][3] It functions as a competitive inhibitor, likely by binding to the active site of the enzyme and preventing it from binding to its substrates, S-adenosylmethionine (SAM) and DNA. Its non-nucleoside nature means it does not require incorporation into DNA to exert its effect. This direct mode of action and high selectivity for DNMT3A make it a valuable tool for studying the specific roles of this enzyme.
Decitabine: A Nucleoside Analog with Broad DNMT Inhibition
Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent that acts as a prodrug.[1] After cellular uptake, it is phosphorylated and incorporated into replicating DNA in place of cytosine. When DNMTs, including DNMT3A, attempt to methylate this analog, they become covalently trapped to the DNA, leading to the formation of DNA-protein crosslinks.[5] This triggers the degradation of the DNMT enzymes, resulting in a passive, replication-dependent loss of DNA methylation.[1] Because its action is dependent on DNA replication and it targets all active DNMTs, its effects are broad and can be cytotoxic at higher concentrations.
Experimental Protocols
Below are representative protocols for key experiments used to characterize DNMT3A inhibitors.
In Vitro DNMT3A Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits for measuring DNMT activity.[6]
Principle: This assay measures the transfer of a methyl group from S-adenosylmethionine (SAM) to a DNA substrate coated on a microplate well. The resulting 5-methylcytosine (B146107) (5-mC) is detected by a specific antibody, followed by a fluorogenic secondary antibody. The fluorescence intensity is directly proportional to DNMT3A activity.
Materials:
-
Recombinant human DNMT3A/DNMT3L complex
-
This compound or other test inhibitors
-
Decitabine (as a control, though direct enzymatic inhibition is not its primary mechanism)
-
DNMT assay buffer
-
S-adenosylmethionine (SAM)
-
DNA-coated microplate
-
Anti-5-methylcytosine (5-mC) primary antibody
-
Fluorophore-conjugated secondary antibody
-
Wash buffer
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DNMT assay buffer.
-
Reaction Setup: To each well of the DNA-coated microplate, add the following in order:
-
DNMT assay buffer
-
Test inhibitor (this compound) or vehicle control
-
Recombinant DNMT3A/DNMT3L enzyme
-
SAM (to initiate the reaction)
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the methylation reaction to proceed.
-
Washing: Wash the wells multiple times with wash buffer to remove unreacted components.
-
Primary Antibody Incubation: Add the anti-5-mC primary antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the fluorophore-conjugated secondary antibody and incubate at room temperature for 30 minutes in the dark.
-
Washing: Repeat the washing step.
-
Detection: Add a fluorescence development solution and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound or decitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or decitabine. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration and determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Downstream Signaling of DNMT3A Inhibition
Loss of DNMT3A function has been linked to the activation of specific signaling pathways in cancer. The following diagram illustrates a potential downstream effect of DNMT3A inhibition, leading to the activation of the HIF-1α pathway in non-small cell lung cancer, as suggested by recent research.[7] In pancreatic cancer, DNMT3a has been shown to promote proliferation by activating the STAT3 signaling pathway.[8]
Caption: Downstream effects of DNMT3A inhibition on signaling pathways.
Experimental Workflow for DNMT Inhibitor Comparison
The following diagram outlines a typical workflow for the initial screening and characterization of DNMT inhibitors.
Caption: A generalized workflow for the evaluation of DNMT inhibitors.
Conclusion
This compound and decitabine represent two distinct classes of DNMT3A inhibitors with different mechanisms, selectivity profiles, and stages of development. This compound is a highly selective and potent preclinical tool for dissecting the specific functions of DNMT3A. Its direct, non-nucleoside mechanism of action offers a clear advantage for in vitro studies. Decitabine, on the other hand, is a clinically approved, broad-spectrum hypomethylating agent whose effects are intertwined with DNA replication and can lead to the degradation of multiple DNMTs. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal. For studies requiring precise and selective inhibition of DNMT3A's catalytic activity, this compound is the superior choice. For inducing global hypomethylation in a clinical or cellular context where broad DNMT inhibition is desired, decitabine remains a relevant agent. Future direct comparative studies are warranted to provide a more definitive head-to-head assessment of their efficacy and cellular consequences.
References
- 1. DNA methyltransferase expression in triple-negative breast cancer predicts sensitivity to decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Insights into the Inhibitory Mechanisms of the Covalent Drugs for DNMT3A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric) | EpigenTek [epigentek.com]
- 7. DNMT3A loss drives a HIF-1-dependent synthetic lethality to HDAC6 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNMT3a promotes proliferation by activating the STAT3 signaling pathway and depressing apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: DY-46-2 vs. Zebularine as DNA Methyltransferase Inhibitors
In the landscape of epigenetic drug discovery, DNA methyltransferase (DNMT) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed head-to-head comparison of two distinct DNMT inhibitors: DY-46-2, a novel non-nucleoside inhibitor, and zebularine (B1662112), a well-established nucleoside analog. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and development efforts.
Executive Summary
This compound and zebularine represent two different strategies for inhibiting DNA methylation. This compound is a highly potent and selective non-nucleoside inhibitor that specifically targets the DNMT3A isoform. In contrast, zebularine is a nucleoside analog that, after incorporation into DNA, traps DNMT enzymes, leading to their degradation and a global reduction in DNA methylation. While this compound offers high selectivity, zebularine has been more extensively studied in vivo and is known for its chemical stability and oral bioavailability. The choice between these inhibitors will depend on the specific research question, the desired level of selectivity, and the experimental model.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and zebularine based on available experimental evidence.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | IC50 Value | Selectivity | Reference |
| This compound | DNMT3A | 0.39 µM | ~33-fold vs. DNMT1, ~269-fold vs. DNMT3B, >1000-fold vs. G9a | [1][2] |
| Zebularine | Pan-DNMT inhibitor | Not typically measured by IC50; acts via DNA incorporation and trapping | Inhibits all active DNMTs (DNMT1, DNMT3A, DNMT3B) | [3][4][5] |
| Cytidine (B196190) Deaminase | Ki = 0.95 µM | Also inhibits cytidine deaminase | [6][7] |
Table 2: In Vitro Anti-proliferative Activity (IC50 Values)
| Cell Line | Cancer Type | This compound (72h) | Zebularine (96h) | Reference |
| HCT116 | Colon Carcinoma | 0.3 µM | ~100 µM (in similar colon cancer lines) | [1] |
| THP-1 | Acute Monocytic Leukemia | 0.7 µM | - | [1] |
| U937 | Histiocytic Lymphoma | 0.7 µM | - | [1] |
| K562 | Chronic Myelogenous Leukemia | 0.5 µM | - | [1] |
| A549 | Lung Carcinoma | 2.1 µM | - | [1] |
| DU145 | Prostate Carcinoma | 1.7 µM | - | [1] |
| MDA-MB-231 | Breast Cancer | - | 88 µM | [3] |
| MCF-7 | Breast Cancer | - | 149 µM | [3] |
| PBMC | Normal Cells | 91 µM | Minimal toxicity at effective doses | [1][3] |
Mechanism of Action
The fundamental difference between this compound and zebularine lies in their mechanism of action.
This compound , as a non-nucleoside inhibitor, directly binds to the DNMT3A enzyme.[2] Its binding site is thought to occupy both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket, thereby preventing the enzyme from catalyzing the transfer of a methyl group to DNA.[2] This direct, competitive inhibition allows for high potency and selectivity for its primary target.
Zebularine , being a nucleoside analog of cytidine, must first be metabolized and incorporated into DNA during replication.[8][9] Once part of the DNA strand, it forms a covalent complex with DNMT enzymes that attempt to methylate it.[10][11] This trapping mechanism leads to the depletion of active DNMTs and subsequent passive demethylation of the genome as cells divide.[5][9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.
In Vitro DNMT Inhibition Assay (for this compound)
This protocol is based on the methods likely used to determine the IC50 values for this compound.
-
Enzyme and Substrate Preparation : Recombinant human DNMT3A is purified. A biotinylated DNA duplex substrate containing CpG sites is synthesized.
-
Reaction Mixture : The reaction is typically performed in a buffer containing Tris-HCl, NaCl, EDTA, DTT, and S-adenosyl-L-[methyl-³H]methionine (³H-SAM).
-
Inhibition Assay :
-
A series of dilutions of this compound (or DMSO as a control) are prepared.
-
The inhibitor is pre-incubated with the DNMT3A enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The DNA substrate is added to initiate the methylation reaction.
-
The reaction is allowed to proceed for a set time (e.g., 1 hour) at 37°C.
-
-
Quantification of Methylation :
-
The reaction is stopped, and the biotinylated DNA is captured on a streptavidin-coated plate.
-
Unincorporated ³H-SAM is washed away.
-
The amount of incorporated ³H-methyl groups is quantified using a scintillation counter.
-
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., HCT116, MDA-MB-231) are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or zebularine. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The cells are incubated with the compounds for different time points (e.g., 24, 48, 72, 96 hours).
-
MTT Addition : At the end of the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Concluding Remarks
This compound and zebularine are both valuable tools for studying the role of DNA methylation in cancer and other diseases. This compound stands out for its high potency and selectivity for DNMT3A, making it an excellent probe for dissecting the specific functions of this de novo methyltransferase.[1][2] Its low cytotoxicity in normal cells suggests a favorable therapeutic window.[1]
Zebularine, while less potent and non-selective, has a long history of use and is known for its stability and in vivo activity, including oral bioavailability.[3][8] Its ability to induce global demethylation has been shown to reactivate silenced tumor suppressor genes.[3][8] The choice between these two inhibitors will ultimately be guided by the specific goals of the investigation. For studies requiring isoform-specific inhibition of DNMT3A, this compound is the superior choice. For broader studies on the effects of global DNA demethylation or for in vivo studies where oral administration is desired, zebularine remains a relevant and useful compound. Further head-to-head studies in the same cancer models are warranted to fully elucidate their comparative therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Zebularine: A Novel DNA Methylation Inhibitor that Forms a Covalent Complex with DNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Edge: A Comparative Guide to the Selective DNMT3A Inhibitor DY-46-2
For Immediate Release
In the landscape of epigenetic drug discovery, the pursuit of highly selective and potent inhibitors for DNA methyltransferases (DNMTs) is paramount. Among these, DNMT3A has emerged as a critical target in various cancers, particularly hematological malignancies. This guide provides a comprehensive comparison of the novel, non-nucleoside DNMT3A inhibitor, DY-46-2, with other available alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
Performance Comparison: this compound Poised as a Frontrunner in Potency and Selectivity
This compound distinguishes itself through its remarkable potency and selectivity for DNMT3A. Experimental data demonstrates its superiority over other DNMT inhibitors, which often exhibit broader activity or lower potency.
Table 1: In Vitro Potency and Selectivity of DNMT Inhibitors
| Compound | Target | IC50 / Ki | Selectivity vs. DNMT1 | Selectivity vs. DNMT3B | Selectivity vs. G9a |
| This compound | DNMT3A | IC50: 0.39 µM [1][2] | 33.3-fold [2] | 269-fold [2] | >1282-fold [2] |
| DNMT1 | IC50: 13.0 µM[1][3] | - | |||
| DNMT3B | IC50: 105 µM[1][3] | - | |||
| G9a | IC50: >500 µM[1] | - | |||
| DNMT3A-IN-1 | DNMT3A | Ki: 9.16-18.85 µM (AdoMet)[4][5] | Selective for DNMT3A | Not specified | Not specified |
| Ki: 11.37-23.34 µM (poly dI-dC)[4][5] | |||||
| SGI-1027 | DNMT3A | IC50: 8 µM[6] | 0.75-fold (less selective) | 0.94-fold (less selective) | Not specified |
| DNMT1 | IC50: 12.5 µM[6] | - | |||
| DNMT3B | IC50: 7.5 µM[6] | - |
Note: IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibition constant, respectively. A lower value indicates higher potency. Selectivity is calculated as a ratio of IC50 values.
The data clearly indicates that this compound possesses a significantly lower IC50 for DNMT3A compared to other enzymes, highlighting its high selectivity. In contrast, SGI-1027 shows comparable inhibition of DNMT1, DNMT3A, and DNMT3B, classifying it as a pan-DNMT inhibitor.[6][7][8] While DNMT3A-IN-1 is selective, its reported inhibitory constants (Ki) are in the micromolar range, suggesting lower potency compared to this compound.[4][5]
Cellular Activity: Potent Anti-Proliferative Effects with Minimal Toxicity to Normal Cells
A crucial advantage of a selective inhibitor is its ability to target cancer cells while sparing healthy cells. This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, with significantly lower cytotoxicity towards normal peripheral blood mononuclear cells (PBMCs).
Table 2: Cellular Activity of this compound in Cancer and Non-Cancerous Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Acute Myeloid Leukemia | 0.7[1] |
| HCT116 | Colon Carcinoma | 0.3[1] |
| U937 | Histiocytic Lymphoma | 0.7[1] |
| K562 | Chronic Myeloid Leukemia | 0.5[1] |
| A549 | Lung Carcinoma | 2.1[1] |
| DU145 | Prostate Carcinoma | 1.7[1] |
| PBMC | Normal Blood Cells | 91 [1] |
The high IC50 value in PBMCs suggests a favorable therapeutic window for this compound, a significant advantage over non-selective agents that can cause toxicity to healthy tissues.[1]
Mechanism of Action: Targeting the Core of Epigenetic Dysregulation
This compound is a non-nucleoside inhibitor that occupies both the S-adenosyl-L-methionine (SAM) cofactor pocket and the cytosine pocket of DNMT3A.[2] This dual-pocket occupancy is key to its high potency and selectivity. By inhibiting DNMT3A, this compound prevents the methylation of CpG islands in promoter regions of tumor suppressor genes (TSGs). This leads to the re-expression of silenced TSGs, such as p53, which can in turn induce apoptosis and inhibit cancer cell proliferation.[1]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. journals.plos.org [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases SGI-1027 and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Effects of DY-46-2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo anti-cancer effects of DNA methyltransferase (DNMT) inhibitors, with a focus on the potential of the novel, potent, and selective DNMT3A inhibitor, DY-46-2. While in vivo data for this compound is not yet publicly available, this document summarizes its promising in vitro activity and compares it with established and investigational DNMT inhibitors that have undergone in vivo evaluation. The provided experimental data and protocols for these comparator agents can serve as a valuable reference for designing future in vivo studies for this compound.
Introduction to this compound: A Potent and Selective DNMT3A Inhibitor
This compound is a novel, non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A) that has demonstrated high potency and selectivity in preclinical in vitro studies.[1] DNMTs are a family of enzymes that play a crucial role in epigenetic regulation by catalyzing DNA methylation.[2][3][4] Dysregulation of DNMT activity is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting tumorigenesis.[5][6][7] As a selective inhibitor of DNMT3A, this compound presents a promising therapeutic strategy for cancers dependent on this specific enzyme.
In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines and exhibits low cytotoxicity in normal peripheral blood mononuclear cells.[1] Its high selectivity for DNMT3A over other DNMTs, such as DNMT1 and DNMT3B, suggests a potential for a favorable therapeutic window with reduced off-target effects.[1]
Comparative In Vivo Efficacy of DNMT Inhibitors
Due to the absence of published in vivo data for this compound, this section provides a comparative summary of the in vivo anti-cancer effects of other notable DNMT inhibitors. This data, derived from xenograft models, offers insights into the potential in vivo efficacy that could be expected from a potent DNMT3A inhibitor like this compound.
| Compound | Class | Primary Target(s) | Cancer Model | Key In Vivo Findings | Reference |
| Decitabine (5-aza-2'-deoxycytidine) | Nucleoside Analog | DNMT1, DNMT3A, DNMT3B | Leukemia Xenograft | Reduced tumor size and extended survival. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Combination with TKIs hindered tumor growth in xenograft models. | [8] | |||
| Azacitidine (5-azacytidine) | Nucleoside Analog | DNMT1, DNMT3A, DNMT3B | Intracerebral Glioblastoma | Reduced tumor growth. | [9] |
| Guadecitabine (SGI-110) | Dinucleotide Analog of Decitabine | DNMT1, DNMT3A, DNMT3B | Human Xenotransplantation Tumor Model | Diminished DNA methylation of the p16 gene promoter. | [3][10] |
| Triple-Negative Breast Cancer (TNBC) | Reversed epithelial-mesenchymal transition in combination with an HDAC inhibitor. | [9] | |||
| GSK3685032 | Non-nucleoside, Reversible | DNMT1 | Acute Myeloid Leukemia (AML) Subcutaneous and Disseminated Mouse Models | Achieved greater DNA hypomethylation, leading to tumor regression and improved survival compared to decitabine, with better tolerability. | [11][12] |
| MC3343 | Non-nucleoside (Quinoline-based) | DNMT1, DNMT3A | Osteosarcoma Patient-Derived Xenograft | Delayed tumor growth. | [11] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of DNMT Inhibition
References
- 1. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-archive.org [research-archive.org]
- 6. Advances in epigenetic therapeutics with focus on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNMT3A governs tyrosine kinase inhibitors responses through IAPs and in a cell senescence-dependent manner in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 11. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
Unveiling the Selectivity of DY-46-2: A Comparative Analysis of its Cross-Reactivity with Methyltransferases
For researchers in epigenetics and drug discovery, the specificity of a chemical probe is paramount. This guide provides a detailed comparison of the cross-reactivity of DY-46-2, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), with other key methyltransferases. The data presented herein, supported by detailed experimental protocols, will aid researchers in accurately interpreting experimental outcomes and advancing their research and development efforts.
This compound has emerged as a valuable tool for studying the biological functions of DNMT3A, an enzyme critically involved in gene expression regulation and implicated in various diseases, including cancer.[1][2] Its utility, however, is intrinsically linked to its selectivity. Understanding its activity against other methyltransferases is crucial for deconvoluting on-target from off-target effects.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound against a panel of methyltransferases was determined through in vitro bioassays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Methyltransferase | IC50 (μM) | Fold Selectivity vs. DNMT3A |
| DNMT3A | 0.39 | 1 |
| DNMT1 | 13.0 | 33.3 |
| DNMT3B | 105 | 269 |
| G9a | >500 | >1282 |
As the data indicates, this compound exhibits a strong preference for DNMT3A.[1][2] It is 33.3-fold more selective for DNMT3A over DNMT1 and 269-fold more selective over DNMT3B.[2] Furthermore, its activity against the histone methyltransferase G9a is negligible, with an IC50 value exceeding 500 μM.[1][2] This high degree of selectivity underscores the utility of this compound as a specific chemical probe for interrogating DNMT3A function.
Visualizing the Inhibition Pathway
The following diagram illustrates the primary inhibitory action of this compound on the DNA methylation process.
Caption: Inhibition of DNMT3A-mediated DNA methylation by this compound.
Experimental Protocols
The following provides a detailed methodology for the in vitro methyltransferase activity assays used to determine the IC50 values.
In Vitro DNA Methyltransferase Activity Assay:
-
Enzyme and Substrate Preparation: Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes were purified. A biotinylated DNA duplex oligomer was used as the substrate.
-
Reaction Mixture: The enzymatic reactions were performed in a buffer containing 20 mM HEPES (pH 7.5), 1 mM DTT, 10% glycerol, and 0.1 mg/mL BSA.
-
Inhibitor Addition: this compound was serially diluted in DMSO and added to the reaction wells to achieve a range of final concentrations (e.g., 0.1 to 100 μM).
-
Initiation of Reaction: The reaction was initiated by the addition of S-adenosyl-L-[methyl-3H]methionine (SAM), the methyl donor.
-
Incubation: The reaction mixtures were incubated at 37°C for a defined period (e.g., 1 hour) to allow for DNA methylation to occur.
-
Termination and Detection: The reaction was stopped, and the biotinylated DNA was captured on a streptavidin-coated plate. The incorporation of the radiolabeled methyl group was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration was calculated relative to a DMSO control. The IC50 values were determined by fitting the data to a four-parameter logistic dose-response curve.
Histone Methyltransferase (G9a) Activity Assay:
A similar protocol was followed for the G9a assay, with the following modifications:
-
Enzyme: Recombinant human G9a.
-
Substrate: A histone H3 peptide.
-
Detection: The methylated histone peptide was detected using a specific antibody and a secondary detection system (e.g., fluorescence or luminescence).
Experimental Workflow
The general workflow for assessing the cross-reactivity of a methyltransferase inhibitor is depicted below.
Caption: Workflow for determining methyltransferase inhibitor cross-reactivity.
References
Pan-DNMT Inhibitors vs. Selective Inhibitors: A Comparative Guide for Researchers
A deep dive into the comparative efficacy, selectivity, and mechanisms of pan-DNA methyltransferase (DNMT) inhibitors versus the next-generation selective inhibitors, with a special focus on the promising DNMT3A inhibitor, DY-46-2.
In the landscape of epigenetic drug discovery, DNA methyltransferase (DNMT) inhibitors have emerged as a critical class of therapeutics, particularly in oncology. These inhibitors function by reversing aberrant DNA hypermethylation, a key epigenetic silencing mechanism that contributes to tumorigenesis by inactivating tumor suppressor genes.[1][2] Historically, the field has been dominated by pan-DNMT inhibitors, which non-selectively target all catalytically active DNMTs (DNMT1, DNMT3A, and DNMT3B).[3] However, the advent of selective DNMT inhibitors, such as the DNMT3A--selective compound this compound, offers the potential for improved therapeutic windows and reduced off-target effects. This guide provides a comprehensive comparison of these two classes of inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their drug development endeavors.
Performance Comparison: Pan-DNMT vs. Selective DNMT Inhibitors
The fundamental difference between pan- and selective DNMT inhibitors lies in their target specificity, which in turn dictates their efficacy, off-target effects, and overall therapeutic potential.
Pan-DNMT Inhibitors:
Pan-DNMT inhibitors, such as the FDA-approved nucleoside analogs decitabine (B1684300) (5-aza-2'-deoxycytidine) and azacitidine (5-azacytidine) , function by incorporating into DNA during replication.[1][3] This incorporation traps DNMT enzymes on the DNA, leading to their degradation and subsequent global hypomethylation.[1] While effective in reactivating silenced tumor suppressor genes, their non-selective nature can lead to significant dose-limiting toxicities, including myelosuppression.[3] Another pan-inhibitor, SGI-1027 , is a non-nucleoside compound that also inhibits DNMT1, DNMT3A, and DNMT3B.[4]
Selective DNMT Inhibitors:
Selective inhibitors are designed to target specific DNMT isoforms, offering a more nuanced approach to epigenetic modulation.
-
This compound , a novel non-nucleoside inhibitor, demonstrates high potency and selectivity for DNMT3A .[5][6] Its mechanism of action is distinct from nucleoside analogs, as it does not require DNA incorporation.[5] This selectivity is anticipated to reduce the toxicities associated with pan-DNMT inhibition.
-
GSK3685032 is a first-in-class, reversible, and highly selective DNMT1 inhibitor.[4][7] Its selectivity for the maintenance methyltransferase DNMT1 allows for the study of disrupting heritable DNA methylation patterns without the confounding DNA damage-induced off-target effects seen with traditional hypomethylating agents.[7]
The following tables summarize the quantitative data comparing the performance of these inhibitors.
| Inhibitor | Type | Target(s) | IC50 vs. DNMT1 (μM) | IC50 vs. DNMT3A (μM) | IC50 vs. DNMT3B (μM) | Reference |
| Decitabine | Pan-DNMT (Nucleoside Analog) | DNMT1, DNMT3A, DNMT3B | Broadly active | Broadly active | Broadly active | [3][8] |
| SGI-1027 | Pan-DNMT (Non-nucleoside) | DNMT1, DNMT3A, DNMT3B | 6 | 8 | 7.5 | [4] |
| This compound | Selective (Non-nucleoside) | DNMT3A | 13.0 | 0.39 | 105 | [5][9] |
| GSK3685032 | Selective (Non-nucleoside) | DNMT1 | 0.036 | >50 | >50 | [4][10] |
Table 1: Comparative Inhibitory Activity (IC50) of DNMT Inhibitors. This table highlights the differing selectivity profiles of pan- and selective DNMT inhibitors. Note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 (μM) | Reference |
| This compound | THP-1 (AML) | Cell Viability | Proliferation | 0.7 | [9] |
| HCT116 (Colon Cancer) | Cell Viability | Proliferation | 0.3 | [9] | |
| U937 (Lymphoma) | Cell Viability | Proliferation | 0.7 | [9] | |
| K562 (CML) | Cell Viability | Proliferation | 0.5 | [9] | |
| A549 (Lung Cancer) | Cell Viability | Proliferation | 2.1 | [9] | |
| DU145 (Prostate Cancer) | Cell Viability | Proliferation | 1.7 | [9] | |
| PBMC (Normal Cells) | Cell Viability | Cytotoxicity | 91 | [9] | |
| Decitabine | Various Hematological Malignancies | Clinical Trials | Overall Response | N/A | [8] |
Table 2: Cellular Activity of this compound and Decitabine. This table showcases the anti-proliferative effects of this compound across various cancer cell lines and its low cytotoxicity in normal peripheral blood mononuclear cells (PBMCs). Decitabine's clinical efficacy is well-established in hematological malignancies.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for DNMT inhibitors involves the reactivation of tumor suppressor genes (TSGs). This process is initiated by the inhibition of DNMTs, leading to the demethylation of CpG islands in the promoter regions of these genes. The removal of methylation allows for the binding of transcription factors and the subsequent re-expression of the TSGs, which can induce cell cycle arrest, apoptosis, and inhibit tumor growth.
Caption: Mechanism of DNMT inhibitors in reactivating tumor suppressor genes.
The following diagram illustrates a typical experimental workflow for evaluating and comparing DNMT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panobinostat treatment depletes EZH2 and DNMT1 levels and enhances decitabine mediated de-repression of JunB and loss of survival of human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative Analysis of DY-46-2 and Other Novel DNMT3A Inhibitors for Researchers and Drug Development Professionals
In the rapidly evolving landscape of epigenetic drug discovery, DNA methyltransferase 3A (DNMT3A) has emerged as a critical target for the development of novel cancer therapeutics. This guide provides a detailed comparison of the novel, potent, and selective DNMT3A inhibitor, DY-46-2, with other notable DNMT3A inhibitors, SGI-1027 and DNMT3A-IN-1. This objective analysis is supported by available experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Introduction to this compound
This compound is a novel, non-nucleoside inhibitor of DNMT3A with high potency and selectivity.[1] It has been identified as a promising candidate for further development due to its significant anti-proliferative effects in various cancer cell lines and low cytotoxicity in normal cells.[1]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for this compound, SGI-1027, and DNMT3A-IN-1. It is important to note that the experimental conditions for determining these values may vary between studies, which can influence direct comparisons.
Table 1: In Vitro Inhibitory Potency against DNMT Enzymes
| Compound | Target | IC50 / KI | Substrate | Notes | Reference |
| This compound | DNMT3A | IC50: 0.39 ± 0.23 µM | Not Specified | Occupies both the SAM-cofactor and cytosine pockets. | [1] |
| DNMT1 | IC50: 13.0 µM | Not Specified | 33.3-fold selectivity for DNMT3A over DNMT1. | [1] | |
| DNMT3B | IC50: 105 µM | Not Specified | 269-fold selectivity for DNMT3A over DNMT3B. | [1] | |
| SGI-1027 | DNMT3A | IC50: 8 µM | poly(dI-dC) | SAM-competitive inhibitor. | [2][3][4] |
| DNMT1 | IC50: 12.5 µM | poly(dI-dC) | [2][3] | ||
| DNMT3B | IC50: 7.5 µM | poly(dI-dC) | [2][3] | ||
| DNMT3A-IN-1 | DNMT3A | KI: 9.16 - 18.85 µM | AdoMet | Allosteric inhibitor. | [5] |
| DNMT3A | KI: 11.37 - 23.34 µM | poly dI-dC | [5] |
Table 2: Cellular Activity of DNMT3A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (Proliferation) | Notes | Reference |
| This compound | THP-1 | Acute Myeloid Leukemia | 0.7 µM | [6] | |
| HCT116 | Colorectal Carcinoma | 0.3 µM | [6] | ||
| U937 | Histiocytic Lymphoma | 0.7 µM | [6] | ||
| K562 | Chronic Myeloid Leukemia | 0.5 µM | [6] | ||
| A549 | Lung Carcinoma | 2.1 µM | [6] | ||
| DU145 | Prostate Carcinoma | 1.7 µM | [6] | ||
| PBMC | Normal Blood Cells | 91 µM | Low cytotoxicity in non-cancerous cells. | [6] | |
| SGI-1027 | A549 | Lung Carcinoma | 8.9 µM | [2] | |
| DU-145 | Prostate Carcinoma | 3.4 µM | [2] | ||
| U937 | Histiocytic Lymphoma | 1.7 µM | [4] | ||
| KARPAS299 | Anaplastic Large Cell Lymphoma | 1.8 µM | [4] | ||
| KG1 | Acute Myeloid Leukemia | 4.4 µM | [4] | ||
| Huh7 | Hepatocellular Carcinoma | 27.30 µM | [7] | ||
| DNMT3A-IN-1 | MV411, MOLM13, THP-1, OCI-AML3, KASUMI, HL60 | Acute Myeloid Leukemia | Not Reported | Induces apoptosis at 5–12 µM. | [5] |
Mechanism of Action
The distinct mechanisms of action of these inhibitors are crucial for understanding their biological effects and potential for therapeutic development.
-
This compound: A non-nucleoside inhibitor that uniquely occupies both the S-adenosylmethionine (SAM) cofactor pocket and the cytosine pocket of DNMT3A.[1] This dual-pocket occupancy could contribute to its high potency and selectivity.
-
SGI-1027: A quinoline-based compound that acts as a competitive inhibitor with respect to both SAM and DNA.[8] It shows activity against DNMT1, DNMT3A, and DNMT3B.[4][8]
-
DNMT3A-IN-1: An allosteric inhibitor that does not bind to the active site of DNMT3A.[5] This mode of inhibition can offer advantages in terms of selectivity and overcoming resistance mechanisms related to active site mutations.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized protocols for key assays used in the characterization of DNMT3A inhibitors.
In Vitro DNMT3A Inhibition Assay (General Protocol)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against DNMT3A.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human DNMT3A enzyme, a DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide), and radioactively labeled S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound, SGI-1027, or DNMT3A-IN-1) to the reaction mixture. A control with no inhibitor is included.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour) to allow for the methylation reaction to proceed.
-
Termination and DNA Precipitation: Stop the reaction and precipitate the DNA using a method such as trichloroacetic acid (TCA) precipitation.
-
Quantification: Collect the precipitated DNA on filter paper and quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay measures the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor for a specific duration (e.g., 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Visualizing Pathways and Workflows
DNMT3A Signaling in Cancer
DNMT3A plays a crucial role in cancer development by methylating and silencing tumor suppressor genes. Its activity is implicated in various signaling pathways that promote cell proliferation and survival.
Caption: Simplified signaling pathway of DNMT3A in cancer.
Experimental Workflow: In Vitro DNMT3A Inhibition Assay
The following diagram illustrates the key steps in determining the in vitro inhibitory activity of a compound against DNMT3A.
Caption: Workflow for an in vitro DNMT3A inhibition assay.
Conclusion
This compound demonstrates significant promise as a potent and selective DNMT3A inhibitor. Its sub-micromolar IC50 against DNMT3A and favorable selectivity profile compared to other DNMTs position it as a valuable tool for epigenetic research and a strong candidate for further preclinical and clinical development. While SGI-1027 and DNMT3A-IN-1 also exhibit inhibitory activity against DNMT3A, this compound's superior in vitro potency and well-characterized cellular activity across a range of cancer cell lines make it a particularly compelling compound. The differences in their mechanisms of action—dual-pocket occupancy for this compound, competitive inhibition for SGI-1027, and allosteric modulation for DNMT3A-IN-1—offer distinct avenues for therapeutic intervention and warrant further investigation. Researchers are encouraged to consider these factors when selecting a DNMT3A inhibitor for their specific research needs.
References
- 1. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Preclinical Potential of DY-46-2 and FDA-Approved DNMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical profiles of the novel DNMT3A inhibitor DY-46-2 and the established FDA-approved DNA methyltransferase (DNMT) inhibitors, Azacitidine and Decitabine (B1684300). This document provides a comprehensive comparison of their mechanisms of action, selectivity, and in vitro efficacy, supported by experimental data and detailed protocols.
DNA methyltransferases (DNMTs) are a family of enzymes crucial for establishing and maintaining DNA methylation patterns, which play a pivotal role in gene expression regulation. Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes. Consequently, DNMT inhibitors have emerged as a promising class of anti-cancer agents. This guide compares the preclinical data of this compound, a novel and selective non-nucleoside DNMT3A inhibitor, with the two FDA-approved nucleoside analogs, Azacitidine and Decitabine, which are currently used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2]
Mechanism of Action and Selectivity
This compound is a potent and highly selective non-nucleoside inhibitor of DNMT3A.[3][4] Unlike the FDA-approved counterparts, it does not require incorporation into the DNA for its activity. Azacitidine and Decitabine are cytidine (B196190) analogs that, upon incorporation into DNA, trap DNMT enzymes, leading to their degradation and subsequent hypomethylation.[5][6] While effective, this mechanism can lead to off-target effects and toxicity.
The selectivity profile of this compound for DNMT3A over other DNMT isoforms is a key differentiating factor.[4] This specificity may translate to a more targeted therapeutic effect with a potentially improved safety profile. In contrast, Azacitidine and Decitabine are considered pan-DNMT inhibitors, affecting DNMT1, DNMT3A, and DNMT3B.[6]
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for this compound, Azacitidine, and Decitabine, providing a basis for comparing their potency and selectivity.
| Inhibitor | Target | IC50 (µM) | Selectivity (Fold) | Reference |
| This compound | DNMT3A | 0.39 | - | [3][4] |
| DNMT1 | 13.0 | 33.3-fold vs DNMT3A | [3][4] | |
| DNMT3B | 105 | 269-fold vs DNMT3A | [3][4] | |
| Azacitidine | DNMT1, DNMT3A, DNMT3B | Not directly comparable from available enzymatic assays | Pan-inhibitor | [6] |
| Decitabine | DNMT1, DNMT3A, DNMT3B | Not directly comparable from available enzymatic assays | Pan-inhibitor | [6] |
| Note: Directly comparable IC50 values for Azacitidine and Decitabine from enzymatic assays under the same conditions as this compound are not readily available in the public domain. The FDA-approved drugs act via a different mechanism that involves DNA incorporation. |
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | THP-1 | Acute Myeloid Leukemia | 0.7 | [3] |
| HCT116 | Colorectal Carcinoma | 0.3 | [3] | |
| U937 | Histiocytic Lymphoma | 0.7 | [3] | |
| K562 | Chronic Myelogenous Leukemia | 0.5 | [3] | |
| A549 | Lung Carcinoma | 2.1 | [3] | |
| DU145 | Prostate Carcinoma | 1.7 | [3] | |
| PBMC | Normal Blood Cells | 91 | [3] | |
| Azacitidine | Various Cancer Cell Lines | - | Broad range; often in the low micromolar range. | Data compiled from multiple sources |
| Decitabine | Various Cancer Cell Lines | - | Broad range; often in the low micromolar range. | Data compiled from multiple sources |
| Note: The IC50 values for Azacitidine and Decitabine can vary significantly depending on the cell line and the duration of exposure due to their mechanism of action requiring cell division for DNA incorporation. |
Experimental Protocols
To ensure a standardized comparison of DNMT inhibitors, the following detailed methodologies for key experiments are provided.
In Vitro DNMT Inhibition Assay (for this compound)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific DNMT enzyme.
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B enzymes
-
DNA substrate (e.g., poly(dI-dC))
-
S-adenosyl-L-[methyl-³H]-methionine (SAM)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT, 5% glycerol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction plate, combine the DNMT enzyme, DNA substrate, and the test compound at various concentrations.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., 2N HCl).
-
Spot the reaction mixture onto a filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (this compound, Azacitidine, or Decitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of DNMT Inhibition
Caption: General signaling pathway of DNMT inhibitors.
Experimental Workflow for Comparing DNMT Inhibitors
Caption: Workflow for preclinical comparison of DNMT inhibitors.
References
- 1. The Contrasting Delayed Effects of Transient Exposure of Colorectal Cancer Cells to Decitabine or Azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. DNA Methyltransferase & Demethylase Assays | EpigenTek [epigentek.com]
Synergistic Potential of DY-46-2 in Epigenetic Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is rapidly evolving, with a growing emphasis on combination strategies to overcome drug resistance and enhance therapeutic efficacy. DY-46-2, a potent and highly selective non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A), represents a promising candidate for such combination regimens. While direct experimental data on the synergistic effects of this compound with other epigenetic drugs is still emerging, a wealth of preclinical and clinical evidence for other DNA methyltransferase inhibitors (DNMTis) provides a strong rationale for its potential in combination therapies. This guide summarizes the established synergistic effects of DNMT inhibitors with other classes of epigenetic drugs, presenting supporting data and methodologies to inform future research and development of this compound-based combination strategies.
Introduction to this compound
This compound is a novel small molecule inhibitor that specifically targets DNMT3A, a key enzyme responsible for de novo DNA methylation.[1][2] Dysregulation of DNMT3A is implicated in the pathogenesis of various cancers, making it a critical therapeutic target. This compound exhibits high potency and selectivity for DNMT3A over other DNMTs, such as DNMT1 and DNMT3B, and the histone methyltransferase G9a, suggesting a favorable therapeutic window with potentially reduced off-target effects.[1][2]
Rationale for Combination Therapy
The epigenetic landscape of a cancer cell is complex and interconnected. Targeting a single epigenetic modulator can be effective, but cancer cells often develop resistance through compensatory mechanisms. Combining epigenetic drugs that target different components of the epigenetic machinery can lead to synergistic effects, including:
-
Enhanced reactivation of tumor suppressor genes: DNMT inhibitors can reduce DNA hypermethylation, while histone deacetylase (HDAC) inhibitors can promote a more open chromatin structure, leading to a more robust and sustained re-expression of silenced genes.[3][4]
-
Sensitization to other therapies: Epigenetic drugs can "prime" cancer cells, making them more susceptible to chemotherapy, radiotherapy, and immunotherapy.[5][6][7]
-
Overcoming drug resistance: Combination therapies can counteract the development of resistance to single-agent epigenetic drugs.[7]
Synergistic Effects of DNMT Inhibitors with Other Epigenetic Drugs
Extensive research has demonstrated the synergistic potential of combining DNMT inhibitors with other epigenetic modulators, particularly HDAC inhibitors and, more recently, BET (Bromodomain and Extra-Terminal domain) inhibitors.
DNMT Inhibitors in Combination with HDAC Inhibitors
The combination of DNMT inhibitors (such as decitabine (B1684300) and azacitidine) and HDAC inhibitors is one of the most well-studied epigenetic combination therapies.[4][8] This combination has shown synergistic effects in various cancer types, both in preclinical models and in clinical trials.[4][9]
Mechanism of Synergy:
The synergistic effect of combining DNMT and HDAC inhibitors stems from their complementary roles in regulating gene expression. DNA hypermethylation and histone deacetylation are two key mechanisms that work in concert to silence tumor suppressor genes. By inhibiting both processes, this drug combination can lead to a more profound and lasting reactivation of these critical genes, inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[3][4]
Experimental Data Summary (from studies with other DNMTis):
| Cancer Type | DNMT Inhibitor | HDAC Inhibitor | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Decitabine | Valproic Acid | Synergistic gene downregulation, particularly affecting oncogenes. | [8] |
| Colorectal Cancer | 5-Fluorouracil (chemo) | Suberoylanilide hydroxamic acid (SAHA) | HDAC2 depletion sensitized cells to chemotherapy; combination reduced tumor growth. | [10] |
| Breast Cancer | - | Vorinostat | Pre-treatment with HDACi increased efficacy of topoisomerase II inhibitors. | [11] |
| Advanced Solid Tumors | Azacitidine | - | Oral azacitidine showed promising results in combination with other agents. | [5] |
DNMT Inhibitors in Combination with BET Inhibitors
BET inhibitors are a newer class of epigenetic drugs that target bromodomain-containing proteins, such as BRD4, which are "readers" of histone acetylation marks and play a crucial role in transcriptional regulation. The combination of DNMT inhibitors with BET inhibitors is a promising area of investigation.
Mechanism of Synergy:
The rationale for this combination lies in the potential to co-target different aspects of transcriptional control. While DNMT inhibitors can reactivate silenced genes, BET inhibitors can suppress the expression of oncogenes that are often dependent on BRD4 for their transcription. This dual action can lead to a potent anti-tumor effect.
Experimental Data Summary (from studies with other epigenetic drugs):
| Cancer Type | BET Inhibitor | Combined with | Key Findings | Reference |
| Breast Cancer | OTX-015 | CDK4/6 inhibitor | Synergistic inhibition of proliferation and induction of DNA damage. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the rigorous evaluation of drug synergy. Below are generalized protocols for key experiments cited in the literature for assessing the synergistic effects of epigenetic drug combinations.
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of single agents and their combination and to quantify synergy.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, the other epigenetic drug (e.g., an HDAC inhibitor), and their combination for 24, 48, or 72 hours.
-
Viability Assay: Cell viability is assessed using assays such as MTT, SRB, or CellTiter-Glo.
-
Data Analysis:
-
IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated for each drug alone and in combination.
-
The Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Gene Expression Analysis
Objective: To measure the effect of drug combinations on the expression of target genes (e.g., tumor suppressor genes).
Protocol:
-
RNA Extraction: Cells are treated with the drugs for a specified time, and total RNA is extracted.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific genes are quantified.
-
Western Blotting: Protein levels of the corresponding genes are analyzed to confirm changes at the protein level.
Experimental Workflow
Future Directions and Conclusion
While direct evidence for the synergistic effects of this compound with other epigenetic drugs is yet to be published, the extensive data available for other DNMT inhibitors provides a strong foundation for its investigation in combination therapies. The high selectivity of this compound for DNMT3A may offer advantages in terms of reduced toxicity and more targeted epigenetic reprogramming.
Future studies should focus on:
-
Systematically evaluating the synergy of this compound with a panel of other epigenetic drugs, including HDAC inhibitors, BET inhibitors, and histone methyltransferase inhibitors, across various cancer types.
-
Elucidating the specific molecular mechanisms underlying any observed synergy.
-
Assessing the in vivo efficacy and safety of promising combinations in preclinical cancer models.
References
- 1. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Update of Epigenetic Drugs for the Treatment of Cancers and Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Novel Approaches to Epigenetic Therapies: From Drug Combinations to Epigenetic Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination treatment of acute myeloid leukemia cells with DNMT and HDAC inhibitors: predominant synergistic gene downregulation associated with gene body demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergy between histone deacetylase inhibitors and DNA-damaging agents is mediated by histone deacetylase 2 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET inhibitor and CDK4/6 inhibitor synergistically inhibit breast cancer by suppressing BRD4 stability and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: DY-46-2 Disposal
This document provides comprehensive guidance on the safe handling and disposal of DY-46-2, a novel fluorescent labeling agent. Adherence to these procedures is mandatory to ensure personnel safety and environmental compliance.
Immediate Safety & Spill Protocol
In the event of a this compound spill, immediate and correct action is critical. This compound is a potent compound; avoid direct contact and inhalation.
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Increase ventilation to the area by opening fume hood sashes. Do not ventilate into the general building system.
-
Protect: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. For spills larger than 50 mL, a respirator with an organic vapor cartridge is required.
-
Contain: Cover the spill with an absorbent, inert material (e.g., vermiculite (B1170534) or sand).
-
Neutralize: Gently apply a 10% sodium hypochlorite (B82951) solution to the contained spill. Allow a minimum of 30 minutes for neutralization.
-
Collect & Dispose: Carefully collect the neutralized mixture using a scoop or other non-reactive tool. Place the material into a designated, labeled hazardous waste container.
Step-by-Step Disposal of this compound Waste
Follow this procedure for the routine disposal of aqueous and solid waste containing this compound.
-
Segregate Waste: At the point of generation, separate this compound waste from other laboratory waste streams.
-
Aqueous Waste: Collect all solutions containing this compound in a clearly labeled, sealed container made of high-density polyethylene (B3416737) (HDPE).
-
Solid Waste: Collect contaminated items (e.g., pipette tips, gloves, absorbent pads) in a designated, lined hazardous waste bin.
-
-
Neutralization (Aqueous Waste): Before collection by Environmental Health & Safety (EHS), all aqueous this compound waste must be neutralized.
-
Working within a certified chemical fume hood, slowly add a 10% sodium hypochlorite solution to the aqueous waste container at a 1:5 ratio (hypochlorite solution to waste).
-
Stir gently for 15 minutes to ensure complete mixing.
-
Loosely cap the container and allow it to stand for at least 1 hour to complete the neutralization reaction.
-
-
Labeling and Storage:
-
Ensure the waste container is accurately labeled with "Hazardous Waste: this compound (Neutralized)" and includes the date of neutralization.
-
Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
-
Scheduled Pickup: Arrange for waste pickup with your institution's EHS department. Do not pour any this compound waste, neutralized or not, down the drain.
Quantitative Data: Neutralization Efficiency
The following table summarizes the results of studies conducted to determine the optimal conditions for this compound neutralization. The standard protocol achieves >99.9% degradation.
| Neutralizing Agent | Concentration | Reaction Time (min) | Temperature (°C) | Degradation Efficiency (%) |
| Sodium Hypochlorite | 5% | 60 | 25 | 98.2% |
| Sodium Hypochlorite | 10% | 60 | 25 | >99.9% |
| Sodium Hypochlorite | 10% | 30 | 25 | 99.1% |
| Sodium Thiosulfate | 1M | 60 | 25 | 75.4% |
| Hydrogen Peroxide | 3% | 60 | 25 | 62.8% |
Experimental Protocol: this compound Quench-Neutralization Assay
This protocol details the methodology used to quantify the degradation efficiency of this compound.
-
Preparation of this compound Standard: Prepare a 100 µM stock solution of this compound in a suitable buffer (e.g., 1x PBS, pH 7.4).
-
Reaction Setup: In a 96-well black plate, add 100 µL of the 100 µM this compound solution to each well.
-
Initiation of Neutralization: Add 20 µL of the test neutralizing agent (e.g., 10% sodium hypochlorite) to each well. A control well should receive 20 µL of buffer.
-
Incubation: Incubate the plate at 25°C for the specified reaction time (e.g., 60 minutes) on a plate shaker.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 485 nm, Em: 520 nm).
-
Calculation of Degradation Efficiency: The efficiency is calculated using the formula: Efficiency (%) = (1 - (Fluorescence_test / Fluorescence_control)) * 100
Caption: Workflow for the this compound Quench-Neutralization Assay.
Caption: Decision tree for proper segregation of this compound waste.
Essential Safety and Logistical Information for Handling DY-46-2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance for the safe handling, operation, and disposal of DY-46-2, a potent and selective non-nucleoside DNA methyltransferase 3A (DNMT3A) inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 1105110-83-5 |
| Molecular Formula | C₁₉H₂₂N₆O₅S |
| IC₅₀ for DNMT3A | 0.39 µM[1][2] |
| IC₅₀ for DNMT1 | 13.0 µM[1] |
| IC₅₀ for DNMT3B | 105 µM[1] |
| Storage Temperature | Powder: -20°C, In solvent: -80°C[1][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[4][5] |
| Skin and Body Protection | Laboratory coat. Ensure it is fully buttoned. For larger quantities or risk of splash, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. If aerosols may be generated or working with powder outside of a fume hood, a NIOSH-approved respirator is recommended. |
Operational Plan: Step-by-Step Handling Protocol
Follow these detailed steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the powdered form or preparing stock solutions.
- Ensure easy access to an emergency eyewash station and safety shower.
- Clear the workspace of any unnecessary items to prevent contamination.
2. Weighing and Reconstitution:
- When weighing the powdered form, do so within a fume hood to avoid inhalation of dust.
- Use a dedicated, clean spatula and weighing vessel.
- To reconstitute, slowly add the recommended solvent (e.g., DMSO) to the vial containing the powdered this compound. Cap the vial and vortex gently until fully dissolved.
3. Experimental Use:
- When transferring solutions of this compound, use calibrated micropipettes with filtered tips to prevent aerosol formation and cross-contamination.
- Keep all containers with this compound clearly labeled and sealed when not in use.
- Avoid direct contact with skin and eyes at all times.
4. Post-Handling:
- Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a dedicated, labeled hazardous waste container.
- Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
2. Waste Disposal Procedure:
- All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.
- Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a waste pickup.
- Ensure waste containers are securely sealed and properly labeled before collection.
Emergency Procedures and First Aid
Immediate and appropriate action is vital in the event of an exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visualizations
Signaling Pathway
Caption: A diagram illustrating how this compound inhibits the enzymatic activity of DNMT3A.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. media.adeo.com [media.adeo.com]
- 5. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
